Irbesartan-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N6O |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-butyl-3-[dideuterio-[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D,17D2 |
InChI Key |
YOSHYTLCDANDAN-METDGUFKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2C3=NNN=N3)[2H])[2H])C([2H])([2H])N4C(=NC5(C4=O)CCCC5)CCCC)[2H] |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Irbesartan and its Deuterated Analog
An In-depth Technical Guide to the Application of Irbesartan-d6 in Research
Irbesartan is a potent, orally active, and selective angiotensin II receptor antagonist, specifically targeting the AT1 subtype.[1][2] Its primary therapeutic use is in the management of hypertension.[1][2] By blocking the binding of angiotensin II to its receptor, Irbesartan prevents vasoconstriction and the release of aldosterone, thereby lowering blood pressure.[3] The chemical structure of Irbesartan is 2-butyl-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one.[2]
In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug molecules in biological matrices. This compound is the deuterium-labeled analog of Irbesartan.[4] The incorporation of six deuterium atoms into the Irbesartan molecule results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows it to be distinguished from the unlabeled Irbesartan by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and chromatographic separation. This makes this compound an ideal internal standard for the quantitative analysis of Irbesartan in complex biological samples such as plasma.[4]
Core Application: Internal Standard in Quantitative Bioanalysis
The principal application of this compound in research is as an internal standard (IS) in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variability at multiple stages of the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer.
The fundamental principle relies on adding a known amount of this compound to all samples, including calibration standards, quality control samples, and the unknown study samples, at the beginning of the sample preparation process. The analyte (Irbesartan) and the internal standard (this compound) are then extracted and analyzed together. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification. This ratiometric approach corrects for potential sample loss during extraction and any fluctuations in instrument response, leading to high precision and accuracy.
Logical Relationship: Principle of Stable Isotope Dilution Analysis
References
The Role of Irbesartan-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of Irbesartan-d6 as an internal standard in bioanalytical assays. It provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual representations of both the pharmacological mechanism of Irbesartan and the analytical workflow.
Introduction: The Need for Reliable Bioanalysis
In drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS methods can be influenced by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift. To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the most suitable internal standards. This compound, a deuterated form of the antihypertensive drug Irbesartan, serves as an exemplary internal standard for the quantitative analysis of Irbesartan in biological samples.
Mechanism of Action: Irbesartan and the Renin-Angiotensin System
Irbesartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][2][3][4] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[4][5]
By blocking the AT1 receptor, Irbesartan prevents the binding of angiotensin II, leading to vasodilation, reduced secretion of aldosterone, and a subsequent decrease in blood pressure.[1][2] This targeted mechanism of action makes Irbesartan an effective treatment for hypertension.
Signaling Pathway of Irbesartan's Action
References
- 1. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 2. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Irbesartan-d6
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Irbesartan-d6, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Irbesartan in pharmacokinetic and metabolic studies. This document details a likely synthetic pathway, experimental protocols, and in-depth characterization data.
Introduction
Irbesartan is a potent, long-acting angiotensin II receptor antagonist used in the treatment of hypertension. To support its clinical development and routine therapeutic drug monitoring, a stable isotope-labeled internal standard, such as this compound, is essential for bioanalytical assays using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without significantly altering the physicochemical properties. This guide outlines the chemical synthesis and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound (2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl-d4]phenyl-d2-methyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one) involves a multi-step process. A plausible and efficient synthetic route is predicated on the well-established synthesis of Irbesartan, utilizing a deuterated key intermediate. The general strategy involves the alkylation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with a deuterated biphenylmethyl bromide derivative, followed by the formation of the tetrazole ring.
The key deuterated starting material for this synthesis is 4'-(bromomethyl-d2)-[1,1'-biphenyl]-2,3,5,6-d4-2-carbonitrile. The deuteration on the phenyl ring and the methylene bridge ensures stability and a significant mass shift.
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4'-(bromomethyl-d2)-[1,1'-biphenyl]-2,3,5,6-d4-2-carbonitrile (Key Deuterated Intermediate)
-
Suzuki Coupling: A mixture of 4-bromo-toluene-d7, (2-cyanophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, the product, 4'-(methyl-d3)-[1,1'-biphenyl]-2,3,5,6-d4-2-carbonitrile, is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Radical Bromination: The deuterated biphenyl derivative is dissolved in a non-polar solvent (e.g., carbon tetrachloride). N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is heated under reflux with irradiation from a sunlamp until the starting material is consumed. The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude 4'-(bromomethyl-d2)-[1,1'-biphenyl]-2,3,5,6-d4-2-carbonitrile is purified by recrystallization.
Step 2: Synthesis of this compound
-
Alkylation: To a solution of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added portion-wise at 0°C. The mixture is stirred for 30 minutes. A solution of 4'-(bromomethyl-d2)-[1,1'-biphenyl]-2,3,5,6-d4-2-carbonitrile in DMF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude deuterated nitrile intermediate.
-
Tetrazole Formation: The crude nitrile intermediate is dissolved in a high-boiling point solvent like toluene. Sodium azide and an activator such as zinc chloride or triethylamine hydrochloride are added. The mixture is heated at reflux for an extended period (typically 24-48 hours) until the reaction is complete. The reaction is cooled, and the product is precipitated by the addition of an acidic aqueous solution. The solid is filtered, washed with water, and dried to yield crude this compound.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C25H22D6N6O |
| Molecular Weight | 434.58 g/mol |
| CAS Number | 2375621-21-7 |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95%[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to confirm the positions of deuterium incorporation. The 1H NMR spectrum of this compound is expected to show the absence of signals corresponding to the four protons on one of the phenyl rings and the two protons of the methylene bridge. The 13C NMR spectrum would show corresponding changes in the signals for the deuterated carbons (typically a triplet for -CD2- and weaker signals for the aromatic C-D).
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.5 (br s) | s | 1H | NH (tetrazole) |
| 7.70 - 7.50 (m) | m | 4H | Aromatic-H |
| 2.25 (t) | t | 2H | -CH₂- (butyl) |
| 1.80 - 1.60 (m) | m | 8H | Spiro-cyclopentyl-H |
| 1.45 (m) | m | 2H | -CH₂- (butyl) |
| 1.25 (m) | m | 2H | -CH₂- (butyl) |
| 0.80 (t) | t | 3H | -CH₃ (butyl) |
Note: The signals for the deuterated phenyl ring (around 7.2-7.4 ppm) and the benzylic methylene protons (around 4.7 ppm) present in unlabeled Irbesartan will be absent.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated compound.
Expected Mass Spectrometry Data:
| Ion | m/z |
| [M+H]⁺ | 435.3 |
| [M-H]⁻ | 433.3 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization method.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound and to separate it from any non-deuterated or partially deuterated species. A reversed-phase HPLC method is typically employed.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-7 minutes (highly method-dependent) |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
References
Navigating the Analytical Landscape of Irbesartan-d6: A Technical Guide to its Certificate of Analysis
For Immediate Release
This technical guide provides an in-depth exploration of the critical parameters detailed in a Certificate of Analysis (CoA) for Irbesartan-d6. Designed for researchers, scientists, and professionals in drug development, this document outlines the key analytical methodologies and data interpretation necessary to ensure the quality, purity, and identity of this stable isotope-labeled internal standard.
This compound, a deuterated analog of the angiotensin II receptor antagonist Irbesartan, plays a pivotal role in pharmacokinetic and metabolic studies. Its utility as an internal standard in bioanalytical methods, particularly those employing mass spectrometry, demands rigorous quality control. This guide will dissect the essential components of a typical this compound CoA, offering detailed experimental protocols and data presentation to facilitate its effective use in a research and development setting.
Core Certificate of Analysis Parameters
A comprehensive CoA for this compound provides a detailed summary of its identity, purity, and quality. The following tables outline the typical parameters and their specifications, compiled from various analytical techniques.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 2375621-21-7[1] |
| Molecular Formula | C₂₅H₂₂D₆N₆O[1] |
| Molecular Weight | 434.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile |
Table 2: Purity and Identity
| Parameter | Method | Specification |
| Chemical Purity (HPLC) | HPLC-UV | ≥ 98% |
| Identity Confirmation | Mass Spectrometry | Conforms to structure |
| Structural Confirmation | ¹H NMR Spectroscopy | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D |
| Isotopic Enrichment | ¹H NMR Spectroscopy | ≥ 99% |
Detailed Experimental Protocols
The accuracy and reliability of the data presented in a CoA are contingent upon the meticulous execution of validated analytical methods. The following sections provide detailed protocols for the key experiments used to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated Irbesartan and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Ammonium acetate buffer
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. A common mobile phase is a mixture of methanol and water (pH adjusted to 2.8 with phosphoric acid) in an 80:20 v/v ratio.[2]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 10-100 µg/mL).
-
Prepare the sample solution by dissolving the this compound batch to be tested in the same solvent to a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: The purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Infusion: The sample solution, prepared as for HPLC analysis, is introduced into the mass spectrometer via direct infusion or through an LC system.
-
MS Analysis:
-
The mass spectrometer is operated in positive or negative ion mode.
-
A full scan is performed to identify the molecular ion peak of this compound. The expected [M+H]⁺ ion for C₂₅H₂₂D₆N₆O is approximately m/z 435.3.
-
-
Isotopic Purity Determination:
-
The relative intensities of the molecular ion peaks corresponding to different isotopologues (e.g., d0 to d6) are measured.
-
The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the degree of deuteration at specific positions.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl₃).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the deuterated solvent.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
-
-
Isotopic Enrichment Calculation: The isotopic enrichment can be estimated by comparing the integral of a residual proton signal in a deuterated position to the integral of a proton signal in a non-deuterated position of the molecule.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis for this compound, the following diagrams are provided.
Caption: Workflow for this compound Certificate of Analysis Generation.
Caption: Detailed Workflow for HPLC Purity Analysis of this compound.
References
A Technical Guide to Commercial Irbesartan-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Irbesartan-d6 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for quantitative bioanalysis. This document outlines key specifications from various suppliers, details a synthesized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides visual workflows to guide supplier selection and experimental setup.
Commercial Supplier Landscape for this compound
This compound is a deuterated analog of Irbesartan, an angiotensin II receptor antagonist. Its primary application in research is as an internal standard for the accurate quantification of Irbesartan in biological matrices such as plasma and urine. The stability and mass shift provided by the deuterium labels make it an ideal tool for mass spectrometry-based assays. Several chemical suppliers offer this compound for research use. The following table summarizes key quantitative data from a selection of these suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |
| LGC Standards | This compound | 2375621-21-7 | C₂₅H₂₂D₆N₆O | >95% (HPLC)[1] | Not specified |
| Cayman Chemical | Irbesartan-d4 | 1216883-23-6 | C₂₅H₂₄D₄N₆O | ≥98% (Irbesartan) | ≥99% deuterated forms (d1-d4); ≤1% d0[2] |
| MedchemExpress | This compound | HY-B0202S1 | C₂₅H₂₂D₆N₆O | Not specified | Not specified |
| Toronto Research Chemicals (TRC) | This compound | Not specified | C₂₅H₂₂D₆N₆O | Not specified | Not specified |
| Santa Cruz Biotechnology | Irbesartan | 138402-11-6 | C₂₅H₂₈N₆O | Not specified | Not applicable (unlabeled) |
Note: Data is compiled from publicly available information and may not reflect the most current specifications. Direct inquiry with the supplier is recommended.
Synthesized Experimental Protocol: Quantification of Irbesartan in Human Plasma using this compound by LC-MS/MS
The following protocol is a synthesized methodology based on several validated LC-MS/MS methods reported in the scientific literature for the determination of Irbesartan in human plasma.[3][4][5] this compound serves as the internal standard (IS) to ensure accuracy and precision.
1. Materials and Reagents
-
Irbesartan reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.[6]
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Irbesartan stock solution with a methanol/water mixture (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Irbesartan: m/z 429.2 → 207.1
-
This compound: m/z 435.2 → 213.1 (Note: The exact m/z will depend on the deuteration pattern of the specific this compound used).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Irbesartan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Decision Processes
To aid researchers, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a logical approach to selecting a commercial supplier for this compound.
References
- 1. This compound | CAS 2375621-21-7 | LGC Standards [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Determination of Irbesartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry [journal11.magtechjournal.com]
- 4. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. fda.gov [fda.gov]
Isotopic Purity of Irbesartan-d6: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth analysis of the isotopic purity of Irbesartan-d6, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Irbesartan in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals who rely on stable isotope-labeled compounds for bioanalytical studies.
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] For pharmacokinetic and bioequivalence studies, regulatory agencies require highly accurate and precise methods for the quantification of Irbesartan in biological fluids.[2] Stable isotope-labeled internal standards, such as this compound, are the gold standard for such analyses, as they exhibit nearly identical physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization effects in mass spectrometry, thus correcting for matrix effects and variability in sample preparation.[3][4]
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of bioanalytical data. It is defined by the extent of deuterium incorporation and the distribution of various isotopic species (isotopologues). High isotopic purity minimizes signal overlap between the analyte and the internal standard, ensuring precise quantification.
This guide will delve into the significance of isotopic purity, present quantitative data for a representative batch of this compound, and provide a detailed experimental protocol for its determination.
Significance of Isotopic Purity
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The fundamental principle lies in the addition of a known amount of the SIL-IS to the sample at the earliest stage of the analytical workflow. The ratio of the mass spectrometric response of the analyte to that of the SIL-IS is then used for quantification. This approach effectively compensates for variations in extraction recovery, matrix effects, and instrument response.
High isotopic purity of the SIL-IS, such as this compound, is paramount for several reasons:
-
Minimizing Cross-Contribution: An ideal SIL-IS would consist of a single isotopic species (e.g., 100% d6). However, the synthesis of deuterated compounds inevitably results in a distribution of isotopologues, including the unlabeled analyte (d0). If the d0 form is present in the SIL-IS at a significant level, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).
-
Ensuring Accurate Quantification: The presence of various deuterated species (d1, d2, d3, etc.) in the internal standard can potentially interfere with the quantification of the analyte if their signals are not adequately resolved or accounted for.
-
Maintaining Method Robustness: A well-characterized and consistent isotopic purity of the internal standard across different batches is essential for the long-term reproducibility and reliability of a bioanalytical method.
The relationship between isotopic purity and its impact on bioanalytical accuracy can be visualized as a logical workflow.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with the d6 isotopologue being the most abundant species. The following table summarizes the isotopic distribution for a representative lot of this compound, as determined by mass spectrometry.
| Isotopic Species | Relative Abundance (%) |
| d0 (Unlabeled Irbesartan) | 0.0 |
| d1 | 0.0 |
| d2 | 0.1 |
| d3 | 0.5 |
| d4 | 3.2 |
| d5 | 19.8 |
| d6 | 76.4 |
| Isotopic Purity (d6) | 99.1% |
| Chemical Purity (HPLC) | >99% |
Data is illustrative and may vary between different batches and suppliers.
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of this compound is performed using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). This technique allows for the separation of Irbesartan from potential impurities and the accurate mass measurement to resolve and quantify the different isotopic species.
Materials and Reagents
-
This compound sample
-
Irbesartan reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Methanol (LC-MS grade) for sample preparation
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Mode | Full scan |
| Mass Range | m/z 100 - 1000 |
| Resolution | ≥ 70,000 FWHM |
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of mobile phase A and B to a final concentration of 1 µg/mL.
Data Analysis
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the protonated molecular ions of each isotopic species ([M+H]+):
-
d0 (C25H29N6O+): m/z 429.2403
-
d1 (C25H28DN6O+): m/z 430.2466
-
d2 (C25H27D2N6O+): m/z 431.2528
-
d3 (C25H26D3N6O+): m/z 432.2591
-
d4 (C25H25D4N6O+): m/z 433.2654
-
d5 (C25H24D5N6O+): m/z 434.2716
-
d6 (C25H23D6N6O+): m/z 435.2779
-
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopic species by dividing the peak area of each species by the sum of the peak areas of all species and multiplying by 100.
-
The isotopic purity is reported as the relative abundance of the d6 species.
The experimental workflow for determining the isotopic purity of this compound is depicted in the following diagram.
Conclusion
The isotopic purity of this compound is a critical attribute that underpins its suitability as an internal standard in regulated bioanalysis. A high percentage of the d6 species and a well-characterized isotopic distribution are essential for minimizing analytical bias and ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies. The use of high-resolution mass spectrometry provides a robust and precise method for the determination of isotopic purity, enabling researchers to have full confidence in their bioanalytical data. It is recommended that the isotopic purity of each new batch of this compound be verified to ensure consistent performance of the analytical method.
References
- 1. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Irbesartan-d6
Disclaimer: Publicly available, in-depth stability data specifically for Irbesartan-d6 is limited. This guide provides a comprehensive overview of the stability and storage of the non-deuterated active pharmaceutical ingredient, Irbesartan. This information serves as a strong scientific proxy for this compound, as the deuterium labeling—a minor structural modification—is not expected to significantly alter its chemical stability under the conditions described. The kinetic isotope effect primarily influences metabolic pathways rather than chemical degradation from environmental stressors like heat, light, acid, and base.
Overview and Recommended Storage
This compound is the deuterium-labeled form of Irbesartan, an angiotensin II receptor antagonist. It is primarily used as an internal standard in pharmacokinetic and metabolic studies. Proper storage and handling are critical to ensure its integrity and the accuracy of experimental results.
Based on supplier recommendations, the following storage conditions are advised for this compound:
| Form | Recommended Storage Temperature | Additional Notes |
| Neat (Solid) | -20°C | |
| In Solution | 4°C | Often supplied in acetonitrile. |
| Stock Solutions (Irbesartan-d4) | -80°C (6 months); -20°C (1 month) | Data for a similar deuterated standard, suggesting long-term storage best at ultra-low temperatures.[1] |
For the non-deuterated Irbesartan in pharmaceutical formulations, storage is typically recommended at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F–86°F)[2]. Irbesartan is generally stable under normal handling and storage conditions[2][3][4].
Forced Degradation and Stability-Indicating Data
Forced degradation studies, conducted according to ICH guidelines, reveal the intrinsic stability of a molecule by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. While specific quantitative data for this compound is not available, extensive studies on Irbesartan provide a clear indication of its stability profile.
The following table summarizes the degradation of Irbesartan under various stress conditions as reported in the literature.
| Stress Condition | Experimental Parameters | Degradation Observed | Reference |
| Acid Hydrolysis | 5 N HCl at 70°C for 15 hours | Slight degradation | [5] |
| 0.1 N HCl at 60°C for 1 hour | 31.04% | [6] | |
| 1 N HCl, heated on boiling water bath for 60 min | Significant degradation | [7] | |
| Base Hydrolysis | 5 N NaOH at 70°C for 5 hours | Significant degradation | [5] |
| 0.1 N NaOH at 60°C for 1 hour | 18.41% | [6] | |
| 1 N NaOH, heated on boiling water bath for 60 min | Significant degradation | [7] | |
| Oxidative Stress | 3% H₂O₂ at 40°C for 6 hours | Stable | [5] |
| 30% H₂O₂, room temp, 24 hours | No significant degradation | ||
| Thermal Stress | 105°C for 15 hours | Stable | [5] |
| 60°C for 48 hours | Stable | [6][8] | |
| Photolytic Stress | 1.2 million lux hours (visible) & 200 watt h/m² (UV) | Stable | [5] |
| Exposed to UV light for 48 hours | Stable | [8] | |
| Humidity Stress | 25°C / 90% RH for 7 days | Stable | [5] |
These studies collectively indicate that Irbesartan is most susceptible to degradation under acidic and basic hydrolytic conditions, particularly at elevated temperatures, while it remains relatively stable to oxidation, heat, and light[1][5][7][9].
Experimental Protocols
The following are representative protocols for conducting forced degradation studies and for a stability-indicating HPLC method, synthesized from published literature.
Forced Degradation Study Protocol
Objective: To assess the stability of the drug substance under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Irbesartan (or this compound) in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for a specified duration (e.g., 2-8 hours). Cool, neutralize with 1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for a specified duration. Cool, neutralize with 1 N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours. Dissolve a portion of the stressed sample in mobile phase to achieve a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (overall illumination of 1.2 million lux hours) for a specified duration. Dissolve a portion of the stressed sample in mobile phase to achieve a final concentration of ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method
Objective: To quantify the parent drug and separate it from any degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient or isocratic mixture of phosphate buffer (e.g., 0.03M KH₂PO₄ adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile[7][10]. A typical ratio might be Acetonitrile:Buffer (15:85 v/v)[7].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm membrane filter, and degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard, unstressed, and stressed sample solutions.
-
Record the chromatograms and determine the retention time of the Irbesartan peak and the relative retention times of any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of Irbesartan in the stressed samples to that in the unstressed sample.
-
Degradation Pathway
Under stress conditions, particularly basic hydrolysis, Irbesartan degrades into several products. The primary degradation involves the cleavage of the spiro-cyclopentane and the amide bond.
Caption: Primary degradation products of Irbesartan identified under basic stress conditions.[1][10]
Experimental Workflow for Stability Analysis
The logical flow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the outcomes using a validated analytical method.
Caption: Workflow for conducting forced degradation studies and stability analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants | Semantic Scholar [semanticscholar.org]
- 4. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Impurities found in certain angiotensin II receptor blocker (ARB) products, also known as sartans - Canada.ca [canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Irbesartan-d6
An In-depth Technical Guide to the Physical and Chemical Properties of Irbesartan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Introduction to this compound
This compound is the deuterium-labeled version of Irbesartan, a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Irbesartan is widely used in the treatment of hypertension and diabetic nephropathy.[2][3][4] The incorporation of deuterium atoms (d6) into the molecule makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.[1] Deuteration can potentially alter the pharmacokinetic profile of a drug, making the study of its properties crucial.[1]
Physical and Chemical Properties
| Property | This compound | Irbesartan |
| Molecular Formula | C₂₅D₆H₂₂N₆O | C₂₅H₂₈N₆O |
| Molecular Weight | 434.57 g/mol [5] | 428.5 g/mol |
| Appearance | White Solid[5] | White to off-white crystalline powder |
| IUPAC Name | 2-Butyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl-2,3,5,6-d4]methyl-d2]-1,3-diazaspiro[4.4]non-1-en-4-one | 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
| Solubility | Practically insoluble in water; slightly soluble in alcohol and methylene chloride[6] | |
| Melting Point | 181-182°C[7] | |
| Boiling Point | 648.6°C (Predicted)[3] | |
| LogP | 4.5 (Predicted)[2] |
Mechanism of Action: The Renin-Angiotensin System
Irbesartan functions by selectively blocking the AT1 receptor, which prevents angiotensin II from binding and exerting its physiological effects.[2][8] Angiotensin II is a key effector in the Renin-Angiotensin-Aldosterone System (RAAS), causing vasoconstriction, stimulating aldosterone secretion, and consequently increasing blood pressure.[8][] By inhibiting this interaction, Irbesartan leads to vasodilation and a reduction in blood pressure.[2][] Unlike ACE inhibitors, angiotensin receptor blockers like Irbesartan do not interfere with bradykinin metabolism, which is why they are not associated with a persistent dry cough.
Caption: Mechanism of action of Irbesartan within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols for Characterization
The analysis and characterization of Irbesartan and its deuterated analog are critical for quality control and research purposes. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most common methods.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for determining the purity and concentration of Irbesartan in bulk drug and pharmaceutical formulations.[10] A typical isocratic HPLC method, as outlined by the United States Pharmacopeia (USP), can be adapted for this compound.
Objective: To determine the assay of this compound.
Methodology:
-
Mobile Phase Preparation: A filtered and degassed mixture of a pH 3.2 phosphate buffer and acetonitrile (typically in a 67:33 ratio) is prepared. The buffer is made by mixing phosphoric acid with water and adjusting the pH with triethylamine.[11]
-
Standard Solution Preparation: An accurately weighed quantity of USP Irbesartan Reference Standard is dissolved in methanol to obtain a solution with a known concentration (e.g., 0.5 mg/mL).[11] For this compound analysis, a certified this compound reference standard would be used.
-
Sample (Assay) Preparation: An accurately weighed quantity of the this compound sample is transferred to a volumetric flask and dissolved in methanol to achieve a concentration similar to the standard solution.[11]
-
Chromatographic System:
-
Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak responses are recorded. The quantity of this compound in the sample is calculated by comparing its peak response to that of the standard preparation.[11]
Caption: General experimental workflow for the quantitative analysis of this compound by HPLC.
Characterization by Spectroscopic Methods
-
UV Spectroscopy: A simple and rapid method for the quantitative analysis of Irbesartan involves UV spectroscopy.[6] The compound shows maximum absorbance at 246 nm, and Beer-Lambert's law is typically obeyed in a concentration range of 5-30 µg/mL.[6]
-
Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS): These techniques are essential for the structural elucidation and confirmation of Irbesartan and its impurities.[12] For this compound, NMR would be critical to confirm the position and extent of deuterium incorporation, while high-resolution mass spectrometry would precisely determine its molecular weight.[5]
Conclusion
This compound serves as an indispensable tool for advanced pharmaceutical research, particularly in metabolic and pharmacokinetic studies. Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium labeling. The analytical protocols outlined in this guide, particularly HPLC and spectroscopic methods, provide a robust framework for the accurate characterization and quantification of this important compound, ensuring its quality and reliability in research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Irbesartan - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. japer.in [japer.in]
- 7. acgpubs.org [acgpubs.org]
- 8. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 10. ijpsm.com [ijpsm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
The Role of Irbesartan-d6 in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Irbesartan-d6 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic evaluation of irbesartan. By leveraging the principles of isotope dilution mass spectrometry, this compound enhances the accuracy, precision, and robustness of bioanalytical methods, providing reliable data essential for drug development and regulatory submissions.
Introduction to Irbesartan and the Need for Precise Pharmacokinetic Profiling
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic (PK) studies provide crucial data on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[4][5]
The use of a SIL-IS, such as this compound, is the gold standard in quantitative bioanalysis for PK studies.[][7][8] These standards, in which one or more atoms are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte but distinguishable by mass spectrometry.[7][8] This co-eluting, mass-differentiated internal standard allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[9][10]
Physicochemical and Pharmacokinetic Properties of Irbesartan
Irbesartan is a white to off-white crystalline powder with a molecular weight of 428.5 g/mol .[11] It is a nonpolar compound that is slightly soluble in alcohol and methylene chloride and practically insoluble in water.[11]
Key Pharmacokinetic Parameters of Irbesartan
The oral absorption of irbesartan is rapid, with peak plasma concentrations (Tmax) typically reached within 1.5 to 2 hours after administration.[12] It exhibits high oral bioavailability, ranging from 60% to 80%, which is not significantly affected by food.[12] The terminal elimination half-life of irbesartan averages between 11 and 15 hours.[1][11] Steady-state concentrations are generally achieved within 3 days of once-daily dosing with minimal accumulation.[4][11]
The pharmacokinetics of irbesartan are not clinically significantly altered in patients with renal or hepatic impairment, or by age or gender, meaning dosage adjustments are often not necessary in these populations.[11][13][14]
| Parameter | Value | Reference |
| Bioavailability | 60% - 80% | [12] |
| Time to Peak (Tmax) | 1.5 - 2 hours | [12] |
| Plasma Protein Binding | ~90% | [1] |
| Elimination Half-life (t½) | 11 - 15 hours | [1][11] |
| Metabolism | Primarily via glucuronidation and oxidation | [11] |
| Excretion | Biliary and renal routes | [11] |
The Role of this compound as an Internal Standard
This compound is an isotopically labeled form of irbesartan where six hydrogen atoms have been replaced by deuterium. This mass shift allows it to be differentiated from the unlabeled irbesartan by a mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample processing and chromatographic separation.
Chemical Structures of Irbesartan and this compound
Caption: Chemical structures of Irbesartan and its deuterated form, this compound.
Experimental Protocol: A Typical Pharmacokinetic Study
This section outlines a standard protocol for a pharmacokinetic study of irbesartan in human plasma using this compound as the internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Irbesartan reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Di-ethyl ether and dichloromethane (for liquid-liquid extraction)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a 70:30 mixture of di-ethyl ether and dichloromethane).[2]
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm) is suitable.[2]
-
Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water can be used. A 70:30 ratio has been shown to be effective.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for irbesartan.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow of a typical pharmacokinetic study using a SIL-IS.
Bioanalytical Method Validation
A robust bioanalytical method is essential for generating reliable data. The method described above should be fully validated according to regulatory guidelines (e.g., FDA, EMA).
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99.[2] |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the variability of repeated measurements (precision). | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte and IS. | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the nominal concentration. |
Bioanalytical Method Validation Flowchart
Caption: Key stages in the bioanalytical method validation process.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of irbesartan in biological matrices. It mitigates the inherent variability of bioanalytical procedures, thereby ensuring the integrity and reliability of pharmacokinetic data. This technical guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust pharmacokinetic studies of irbesartan, ultimately contributing to a better understanding of its clinical pharmacology and facilitating informed therapeutic decisions.
References
- 1. ijpsm.com [ijpsm.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. japer.in [japer.in]
- 4. ovid.com [ovid.com]
- 5. Pharmacokinetics and pharmacodynamics of irbesartan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics of irbesartan are not altered in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of irbesartan in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of Irbesartan using Irbesartan-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Irbesartan in biological matrices, typically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Irbesartan-d6, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity for this purpose. The addition of a known concentration of a deuterated internal standard, such as this compound, which co-elutes with the analyte but is distinguishable by its mass, is the gold standard for robust quantification.
Experimental Protocols
Two common sample preparation methods for the analysis of Irbesartan from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Blank plasma
-
Irbesartan and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of Irbesartan and this compound in methanol. From these, prepare working solutions at appropriate concentrations.
-
Sample Spiking: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution. For calibration standards and quality control samples, also add the corresponding spiking solution of Irbesartan.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction
LLE can provide a cleaner sample extract compared to PPT, potentially reducing matrix effects.
Materials:
-
Blank plasma
-
Irbesartan and this compound reference standards
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Di-Potassium hydrogen phosphate solution (e.g., 1.0 M)
-
Microcentrifuge tubes or glass tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock and working solutions of Irbesartan and this compound in methanol.
-
Sample Spiking: To a 100 µL aliquot of plasma in a glass tube, add 50 µL of the this compound internal standard working solution. For calibration standards and QCs, add the Irbesartan spiking solution.
-
pH Adjustment: Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution and vortex briefly.[2]
-
Extraction: Add 2.5 mL of an extraction solvent mixture, such as ethyl acetate: n-Hexane (80:20, v/v).[2]
-
Vortexing: Vortex the mixture for 10 minutes to ensure efficient extraction.[2]
-
Centrifugation: Centrifuge at approximately 2000 x g for 5 minutes to separate the aqueous and organic layers.[2]
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Irbesartan and this compound.
Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| Column | C18 columns are commonly used, for example, a Hypersil GOLD C18 (100 x 4.6 mm, 5 µm) or an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[2][3] |
| Mobile Phase | A mixture of an aqueous component (e.g., 2 mM ammonium formate pH 4.0 or 0.1-0.2% formic acid in water) and an organic component (e.g., methanol or acetonitrile). A common composition is a ratio of 20:80 (aqueous:organic).[2] |
| Flow Rate | Typically in the range of 0.4 - 0.8 mL/min.[4][5] |
| Column Temperature | Maintained at around 40°C.[2] |
| Injection Volume | 5 - 15 µL. |
| Run Time | Generally short, around 3-4 minutes.[2][6] |
Mass Spectrometry Parameters
| Parameter | Typical Settings |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode.[6] Some methods also utilize negative ion mode.[3][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Irbesartan: Common transitions include m/z 429.3 → 195.1[1], 429.1 → 206.9[4], 427.2 → 206.9[3], 429 → 207[6], and 427.2 → 193.08[5]. The choice of transition may depend on the instrument and optimization. This compound (Proposed): The precursor ion will be shifted by 6 Da. A likely transition would be m/z 435.3 → 195.1 or 435.1 → 206.9, assuming the fragmentation pattern is similar to the unlabeled compound. This should be confirmed by direct infusion of the this compound standard. |
| Ion Source Temperature | Around 500-550°C.[1] |
| Ion Spray Voltage | Approximately 5500 V.[1] |
| Gas Settings | Curtain gas, collision gas, and ion source gas settings should be optimized for the specific instrument used. |
Data Presentation and Quantitative Analysis
The concentration of Irbesartan in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
Table 1: Summary of LC-MS/MS Method Parameters from Literature
| Parameter | Method 1[2] | Method 2[3] | Method 3[1] | Method 4[6] |
| Internal Standard | Telmisartan | Losartan | Ketoconazole | Telmisartan |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| LC Column | Hypersil gold C18, 5µm, 100 x 4.6 mm | Acquity U-HPLC BEH C18 | Phenomenex polar RP 80 4µ | Zorbax SB C18 |
| Mobile Phase | 2 mM ammonium formate (pH 4.0) / methanol (20:80) | Acetonitrile and 0.1% formic acid | Gradient elution | Acetonitrile-water-formic acid (90:10:0.25) |
| Flow Rate | 0.5 mL/min | 0.45 mL/min | - | - |
| Ionization Mode | ESI Positive | ESI Negative | ESI Positive | ESI Positive |
| Irbesartan MRM (m/z) | 429.79 > 207.12 | 427.2 > 206.9 | 429.3 > 195.1 | 429 > 207 |
| Linear Range | 45.8 - 10052.5 ng/mL | 5 - 3000 ng/mL | 5.01 - 1000.8 ng/mL | 2.0 - 5000 µg/L |
| LLOQ | 45.8280 ng/mL | 5 ng/mL | 5.01 ng/mL | 2.0 µg/L |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the LC-MS/MS analysis of Irbesartan.
Logical Relationship of Quantification
Caption: Logical flow for the quantification of Irbesartan using an internal standard.
References
- 1. jocpr.com [jocpr.com]
- 2. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of irbesartan and major proteins in human plasma by mass spectrometry with time-of-flight analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for Bioanalytical Method Development of Irbesartan using Irbesartan-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for the quantification of Irbesartan in biological matrices, utilizing Irbesartan-d6 as an internal standard. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies.
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] Accurate and reliable quantification of Irbesartan in biological samples such as plasma is crucial for pharmacokinetic assessments, dose-response studies, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the method.
This guide outlines protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters as per regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Irbesartan reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Di-ethyl ether
-
Dichloromethane
-
Water (ultrapure, e.g., Milli-Q)
-
Control human plasma (with appropriate anticoagulant, e.g., EDTA)
Stock and Working Solutions Preparation
-
Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration (e.g., 100 ng/mL).
Sample Preparation
The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput. Three common methods are detailed below.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
To 200 µL of plasma sample, add 25 µL of the this compound working solution and vortex.
-
Add 1 mL of an organic solvent mixture, such as ethyl acetate and n-hexane (80:20, v/v) or diethyl ether and dichloromethane (70:30, v/v).[3][4]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
SPE provides the cleanest samples and can be automated for high throughput.
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 25 µL of the this compound working solution.
-
Dilute the plasma sample with 200 µL of 2% formic acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Hypersil GOLD 100 x 4.6 mm, 5 µm; Acquity UPLC BEH C18 50 x 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium Formate (pH 4.0)[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Gradient/Isocratic | Isocratic or a rapid gradient can be used. Example Isocratic: 20:80 (A:B)[3]. Example Gradient: Start with 20% B, ramp to 90% B, hold, and return to initial conditions. |
| Flow Rate | 0.4 - 0.8 mL/min[2] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative. Negative mode is often cited.[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Irbesartan: m/z 427.2 → 193.1 (or 206.9)[1][2] This compound (Predicted): m/z 433.2 → 193.1 (based on Irbesartan-d4 fragmentation)[4] |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |
| Source Temperature | 400 - 500°C |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Irbesartan.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Irbesartan | 2 - 5000 | > 0.995[2][4] | 2 - 10[2][4] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 250 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 4000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Acceptance criteria as per FDA guidelines: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% (±20% for LLOQ) of the nominal concentration.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Irbesartan | Low | 55 - 75[3] | 85 - 115 |
| Medium | 55 - 75[3] | 85 - 115 | |
| High | 55 - 75[3] | 85 - 115 | |
| This compound | - | Consistent across batches | 85 - 115 |
Recovery does not need to be 100%, but it should be consistent and reproducible. The matrix effect should be within an acceptable range, indicating no significant ion suppression or enhancement.
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation and LC-MS/MS Analysis.
Caption: Role of this compound as an internal standard for accurate quantification.
References
- 1. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Irbesartan Analysis using Irbesartan-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Irbesartan in biological matrices for quantitative analysis, utilizing Irbesartan-d6 as a stable isotope-labeled internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories for their efficiency and effectiveness in preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] Accurate and precise quantification of Irbesartan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as this compound is highly recommended by regulatory agencies to compensate for variability in sample preparation and instrument response.[2][3] This document outlines three common sample preparation techniques, providing detailed protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of the three sample preparation methods for Irbesartan analysis.
Table 1: Recovery of Irbesartan and Internal Standard
| Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation | Irbesartan | 90.9% | [4] |
| Telmisartan (as IS) | 90.4% | [4] | |
| Liquid-Liquid Extraction | Irbesartan | 54.62% - 70.76% | [5] |
| Telmisartan (as IS) | 90% | [5] | |
| Solid-Phase Extraction | Irbesartan | >95% | [6] |
Table 2: Matrix Effect and Process Efficiency
| Method | Analyte | Matrix Effect (%) | Process Efficiency (%) | Reference |
| Protein Precipitation | Irbesartan | Not explicitly stated, but method deemed selective | Not explicitly stated | [4] |
| Liquid-Liquid Extraction | Irbesartan | 89.59% | Not explicitly stated | [5] |
| Telmisartan (as IS) | 94.99% | Not explicitly stated | [5] | |
| Solid-Phase Extraction | Irbesartan | Matrix factor: 0.91 - 1.00 | Not explicitly stated | [6] |
Table 3: Lower Limit of Quantification (LLOQ)
| Method | LLOQ (ng/mL) | Reference |
| Protein Precipitation | 2.0 | [4] |
| Liquid-Liquid Extraction | 45.83 | [5] |
| Solid-Phase Extraction | 12.1 | [7] |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.[8]
Application Note: This method is advantageous due to its speed and simplicity. Acetonitrile is a commonly used solvent that provides efficient protein removal.[8] While effective, this method may be more susceptible to matrix effects compared to LLE and SPE, as it is less selective in removing other endogenous components.
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Spike with an appropriate volume of this compound internal standard working solution.
-
Add 600 µL of acetonitrile (a 3:1 ratio of solvent to sample is recommended).[9]
-
Vortex the mixture for 1-3 minutes to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the tube at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 250 µL).
-
Vortex briefly and inject an aliquot into the LC-MS/MS system for analysis.
Experimental Workflow:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]
Application Note: LLE provides a cleaner sample extract than protein precipitation by removing more interfering substances. The choice of extraction solvent is critical for achieving good recovery of the analyte. A mixture of ethyl acetate and n-hexane has been shown to be effective for Irbesartan extraction.[5] This method can be more time-consuming and labor-intensive than PPT.
Protocol:
-
Pipette 100 µL of plasma into a clean glass tube.[5]
-
Add 50 µL of the this compound internal standard working solution.[5]
-
Vortex for 30 seconds.[5]
-
Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution.[5]
-
Add 2.5 mL of the extraction solvent (ethyl acetate: n-Hexane, 80:20 v/v).[5]
-
Vortex the sample for 10 minutes to ensure thorough extraction.[5]
-
Centrifuge at approximately 1900 x g for 5 minutes at 10°C to separate the layers.[5]
-
Carefully transfer the upper organic layer (approximately 2.0 mL) to a new tube.[5]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in a suitable volume of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow:
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Irbesartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry [journal11.magtechjournal.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application of Irbesartan-d6 in Bioequivalence Studies: A Comprehensive Guide
Introduction
Irbesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and diabetic nephropathy.[1][2] For a generic version of an irbesartan product to be approved, it must be proven bioequivalent to the innovator (reference) product. Bioequivalence (BE) studies are critical for this process, demonstrating that the generic drug performs in the same manner as the reference drug.
The accuracy and reliability of these studies hinge on the precise quantification of the drug in biological matrices, typically human plasma. This is where stable isotope-labeled internal standards, such as Irbesartan-d6, play a pivotal role. This compound is a deuterated form of irbesartan, meaning some hydrogen atoms have been replaced with deuterium. Chemically, it behaves almost identically to irbesartan during sample extraction and chromatographic separation but is distinguishable by its higher mass in a mass spectrometer.[3][4] This allows it to serve as a robust internal standard to correct for variability during sample preparation and analysis, ensuring the high-quality data required by regulatory bodies like the FDA.[3][5][6]
Application Note: The Role of this compound
Principle of Use
In bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to every sample, including calibration standards, quality controls, and unknown study samples.[7] The ideal IS is a stable isotope-labeled version of the analyte.
This compound is the preferred internal standard for irbesartan bioanalysis because:
-
Similar Physicochemical Properties: It has nearly identical extraction recovery, and chromatographic retention time to the unlabeled irbesartan.
-
Mass Distinction: It is easily differentiated from irbesartan by a mass spectrometer due to the mass difference of the deuterium atoms.
-
Correction for Variability: By comparing the peak area ratio of irbesartan to this compound, any analyte loss during sample processing or fluctuations in instrument response can be accurately normalized.[6] This significantly improves the precision and accuracy of the quantitative results.[5]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Irbesartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptors.[8][9] This prevents the potent vasoconstrictor angiotensin II from binding to its receptor, leading to vascular smooth muscle relaxation and a reduction in blood pressure.[1][] Understanding this pathway is crucial for appreciating the drug's pharmacodynamic effects.
Caption: Irbesartan blocks the RAAS pathway by inhibiting Angiotensin II binding to the AT1 receptor.
Experimental Protocols
Bioequivalence Study Design (Clinical Phase)
A typical bioequivalence study for irbesartan is conducted as an open-label, randomized, single-dose, two-period, two-sequence crossover study under fasting conditions.[11][12]
Key Steps:
-
Subject Recruitment: Healthy volunteers are screened based on inclusion/exclusion criteria, including medical history and laboratory tests.[13]
-
Randomization: Subjects are randomly assigned to one of two sequences (e.g., Test product first, then Reference, or vice-versa).
-
Period 1: Subjects receive a single oral dose (e.g., 300 mg) of either the Test or Reference irbesartan tablet after an overnight fast.[13]
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and up to 72-96 hours post-dose).[11][12]
-
Washout Period: A washout period of at least 7 days separates the two periods to ensure complete elimination of the drug from the body.[11]
-
Period 2: Subjects cross over to receive the alternate formulation.
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at or below -40°C until analysis.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 8. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 9. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 12. oatext.com [oatext.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Chromatographic Separation of Irbesartan and Irbesartan-d6 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. In drug metabolism and pharmacokinetic (DMPK) studies, as well as in various quantitative analytical methods, a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Irbesartan-d6, a deuterated analog of Irbesartan, is commonly employed for this purpose. The successful chromatographic separation of Irbesartan from its deuterated internal standard is a critical step in ensuring the precision of bioanalytical and other quantitative assays. This application note provides a detailed protocol for the isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Irbesartan and this compound, suitable for detection by mass spectrometry.
Experimental Protocols
This section details the methodology for the chromatographic separation of Irbesartan and this compound.
Materials and Reagents
-
Irbesartan reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Chromatographic Conditions
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the effective separation and quantification of Irbesartan and its deuterated internal standard, Irbesartan-d4.[1][2] An isocratic mobile phase was employed to ensure consistent and reproducible results.[1]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Formic acid in Water : Methanol (10:90, v/v) |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Irbesartan) | m/z 429.3 → 207.2 |
| MRM Transition (this compound) | m/z 435.3 → 211.2 |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Irbesartan and this compound reference standards in 10 mL of methanol, respectively, to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Irbesartan stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
Sample Preparation: To each calibration standard and quality control sample, add an equal volume of the this compound internal standard working solution.
Data Presentation
The chromatographic method described provides a clear separation between Irbesartan and its deuterated internal standard, this compound. The retention times are consistent and allow for accurate quantification.
Table 2: Quantitative Chromatographic Data
| Analyte | Retention Time (min) |
| Irbesartan | 1.28 |
| This compound | 1.27 |
Experimental Workflow and Diagrams
The overall experimental workflow for the chromatographic separation and analysis of Irbesartan and this compound is depicted in the following diagram.
Caption: Experimental workflow for the chromatographic separation of Irbesartan.
References
Application Notes and Protocols for the Detection of Irbesartan-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Irbesartan using Irbesartan-d6 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. For pharmacokinetic and bioequivalence studies, a robust and reliable analytical method for the quantification of Irbesartan in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
This document outlines the key mass spectrometry parameters and a general experimental protocol for the detection and quantification of this compound, which serves as an internal standard for the determination of Irbesartan.
Mass Spectrometry Parameters
The successful detection of Irbesartan and its deuterated internal standard, this compound, by tandem mass spectrometry relies on the careful selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode. While optimal parameters are instrument-specific and require direct optimization, the following tables provide a summary of commonly used and recommended starting points for method development.
Table 1: Mass Spectrometry Parameters for Irbesartan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Irbesartan | 429.2 | 207.1 | Positive Electrospray (ESI+) |
| This compound | 435.2 | 213.1 | Positive Electrospray (ESI+) |
Note: The precursor ion for this compound is 6 atomic mass units (amu) higher than that of Irbesartan due to the six deuterium atoms. The product ion is also expected to shift by 6 amu, assuming the deuterium atoms are not lost during fragmentation. The exact product ion for this compound should be confirmed by infusion and product ion scan experiments.
Table 2: Typical Mass Spectrometer Settings (Instrument Dependent)
| Parameter | Typical Value |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Collision Energy | 15 - 30 eV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/Hr |
| Cone Gas Flow | 50 - 100 L/Hr |
| Collision Gas | Argon |
Experimental Protocol: Quantification of Irbesartan in Human Plasma
This protocol describes a general procedure for the extraction and analysis of Irbesartan from human plasma using this compound as an internal standard.
Materials and Reagents
-
Irbesartan reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Irbesartan) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Irbesartan in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Irbesartan quantification in plasma.
Irbesartan Mechanism of Action - Signaling Pathway
Irbesartan is an angiotensin II receptor blocker (ARB). It exerts its antihypertensive effects by blocking the renin-angiotensin-aldosterone system (RAAS).
Caption: Irbesartan's role in the RAAS pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a highly selective and sensitive approach for the accurate quantification of Irbesartan in various biological matrices. The parameters and protocols outlined in this document serve as a comprehensive guide for researchers to develop and validate their own analytical methods for pharmacokinetic studies and other applications in drug development. It is crucial to emphasize that the provided mass spectrometry parameters are starting points and should be optimized for the specific instrument being used to achieve the best performance.
Troubleshooting & Optimization
Technical Support Center: Irbesartan-d6 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Irbesartan-d6 in processed biological samples.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during the bioanalytical analysis of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the this compound (Internal Standard) peak area response inconsistent across my sample batch? | 1. Inconsistent Sample Processing: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent recovery. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the ionization of this compound. 3. Degradation during Sample Preparation: Prolonged exposure to certain conditions (e.g., strong acids/bases, high temperatures) during processing might cause degradation. | 1. Standardize Workflow: Ensure consistent timing and conditions for all sample preparation steps. Use automated liquid handlers if available. 2. Optimize Sample Cleanup: Employ a more rigorous sample cleanup method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 3. Evaluate Processing Conditions: Assess the stability of this compound under your specific sample processing conditions (see Experimental Protocols below). |
| My this compound response is decreasing over the course of an analytical run (post-preparative instability). | 1. Autosampler Temperature: If the autosampler is not cooled, degradation can occur in the processed samples waiting for injection. 2. Instability in Final Solvent: this compound may not be stable in the final reconstitution solvent for extended periods. 3. Adsorption to Vials/Plates: The analyte may adsorb to the surface of the sample vials or well plates over time. | 1. Maintain Low Autosampler Temperature: Set the autosampler temperature to 2-8°C to minimize degradation.[1][2] 2. Assess Post-preparative Stability: Perform an experiment to determine how long processed samples are stable in the autosampler (see Experimental Protocols). Inject samples within the validated stability window. 3. Use Low-Adsorption Labware: Consider using silanized or low-binding vials/plates. |
| I'm observing a peak that could be a potential degradant of this compound. | 1. Forced Degradation: The sample may have been inadvertently exposed to harsh conditions (e.g., extreme pH, high temperature, or strong light).[3] 2. Metabolic Conversion: While less likely for a deuterated standard, some in-source fragmentation or metabolic activity in a non-inactivated sample could be a factor. | 1. Review Sample Handling: Carefully review all sample handling and processing steps to identify any potential exposure to harsh conditions. 2. Characterize the Peak: Use high-resolution mass spectrometry to identify the potential degradant and compare its fragmentation pattern to known degradation products of Irbesartan. |
| Freeze-thaw cycles are causing a significant decrease in this compound recovery. | 1. Enzymatic Degradation: Repeated freezing and thawing can lyse cells, releasing enzymes that may degrade the analyte. 2. Precipitation: The analyte may precipitate out of solution upon repeated freeze-thaw cycles. | 1. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes after collection to avoid the need for repeated thawing of the entire sample. Validate the number of freeze-thaw cycles the analyte is stable for (see Experimental Protocols).[1][2] 2. Ensure Complete Dissolution: Vortex samples thoroughly after thawing to ensure the analyte is fully redissolved before processing. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in processed plasma samples?
A1: Irbesartan and its deuterated form, Irbesartan-d4, have demonstrated good stability in human plasma under various storage and processing conditions. Studies have shown that Irbesartan is stable in plasma for at least 60 days at -70°C, with over 89% of the compound remaining intact.[4] Validated bioanalytical methods using Irbesartan-d4 as an internal standard have confirmed its stability through freeze-thaw cycles, bench-top storage, and long-term storage at -20°C and -78°C.[1][2]
Q2: What are the typical storage conditions for processed samples containing this compound?
A2: For long-term storage of plasma samples, temperatures of -20°C or -78°C are recommended.[1][2] For processed samples in the autosampler pending injection, a cooled environment of 2-8°C is advisable to maintain stability.[1][2]
Q3: Can this compound degrade under acidic or basic conditions during sample extraction?
A3: Irbesartan has been shown to undergo slight degradation under strong acidic and basic conditions during forced degradation studies.[3] Therefore, it is crucial to control the pH during sample extraction and processing to minimize the risk of degradation. The use of a validated method with controlled pH conditions is recommended.
Q4: What is the expected recovery for this compound from plasma samples?
A4: The recovery of Irbesartan and its deuterated internal standards from plasma can vary depending on the extraction method used. For instance, liquid-liquid extraction has shown mean recoveries for Irbesartan-d4 to be around 64.4%.[1] While high recovery is desirable, consistency and reproducibility of the extraction process are more critical for accurate quantification when using a stable isotope-labeled internal standard.
Q5: Are there any known metabolites of this compound that I should be aware of?
A5: As a deuterated internal standard, this compound is expected to have the same metabolic profile as Irbesartan. The primary purpose of the deuteration is to differentiate it from the endogenous analyte by mass spectrometry. While metabolism of the internal standard is not typically a concern in bioanalysis (as it is added after sample collection), being aware of the metabolic pathways of the parent drug can be helpful in troubleshooting unexpected peaks.
Quantitative Stability Data
The following table summarizes the stability of Irbesartan and its deuterated internal standard (Irbesartan-d4) in human plasma as reported in a validated bioanalytical LC-MS/MS method.[1][2]
| Stability Test | Matrix/Solvent | Analyte | Concentration Level | Storage Conditions | Duration | Result (% Change from Baseline) |
| Stock Solution Stability | Methanol | Irbesartan | 1 mg/mL | Room Temperature | 22 hours | Within ± 10% |
| Irbesartan-d4 | 1 mg/mL | Room Temperature | 22 hours | Within ± 10% | ||
| Irbesartan | 1 mg/mL | 2-8°C | 10 days | Within ± 10% | ||
| Irbesartan-d4 | 1 mg/mL | 2-8°C | 10 days | Within ± 10% | ||
| Freeze-Thaw Stability | Human Plasma | Irbesartan | LQC & HQC | -20°C & -78°C | 3 cycles | Within ± 15% |
| Irbesartan-d4 | - | -20°C & -78°C | 3 cycles | Stable | ||
| Bench Top Stability | Human Plasma | Irbesartan | LQC & HQC | Room Temperature | - | Within ± 15% |
| Irbesartan-d4 | - | Room Temperature | - | Stable | ||
| Process Stability | Processed Sample | Irbesartan | LQC & HQC | Room Temperature | 2 hours | Within ± 15% |
| Irbesartan | LQC & HQC | 2-8°C | 48 hours | Within ± 15% | ||
| Long-Term Stability | Human Plasma | Irbesartan | LQC & HQC | -20°C & -78°C | 118 days | Within ± 15% |
| Irbesartan-d4 | - | -20°C & -78°C | 118 days | Stable |
LQC: Low-Quality Control; HQC: High-Quality Control.
Experimental Protocols
The following are detailed methodologies for key stability experiments based on a validated bioanalytical method for Irbesartan.[1][2]
1. Stock Solution Stability
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Objective: To assess the stability of Irbesartan and Irbesartan-d4 in the stock solution solvent.
-
Procedure:
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Prepare stock solutions of Irbesartan and Irbesartan-d4 in methanol at a concentration of 1 mg/mL.
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Store aliquots of the stock solutions at room temperature for 22 hours and at 2-8°C for 10 days.
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After the storage period, compare the peak area response of the stored solutions against freshly prepared stock solutions.
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The solutions are considered stable if the percentage change is within ±10%.
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2. Freeze-Thaw Stability
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Objective: To determine the stability of Irbesartan in plasma after repeated freeze-thaw cycles.
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Procedure:
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Spike human plasma with Irbesartan at low and high-quality control (LQC and HQC) concentrations.
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Subject the samples to three freeze-thaw cycles. One cycle consists of freezing the samples at -20°C or -78°C for at least 12 hours, followed by thawing unassisted at room temperature.
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After the third cycle, process the samples and analyze them by LC-MS/MS.
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Compare the concentrations of the freeze-thaw samples to the nominal concentrations.
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The analyte is considered stable if the deviation is within ±15%.
-
3. Post-Preparative (Autosampler) Stability
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Objective: To evaluate the stability of processed samples in the autosampler.
-
Procedure:
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Process a set of LQC and HQC samples.
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Keep the processed samples in the autosampler at a controlled temperature (e.g., 2-8°C) for a specified duration (e.g., 48 hours).
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Inject and analyze the samples at the beginning and end of the storage period.
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Compare the results to freshly processed samples.
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The analyte is considered stable if the deviation is within ±15%.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in processed samples.
Caption: Troubleshooting logic for inconsistent this compound response.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic cross-talk between Irbesartan and Irbesartan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Irbesartan using its deuterated internal standard, Irbesartan-d6. The focus is on minimizing isotopic cross-talk to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern in the analysis of Irbesartan and this compound?
Isotopic cross-talk in LC-MS/MS analysis refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS). This occurs when the isotopic distribution of the analyte contributes to the signal of the SIL-IS, or vice-versa. For Irbesartan (C₂₅H₂₈N₆O) and this compound, the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled Irbesartan can lead to a small percentage of molecules having a mass that overlaps with the mass of this compound. This is particularly relevant at high concentrations of Irbesartan, where the M+6 peak of Irbesartan can contribute to the signal of the this compound peak, leading to inaccuracies in quantification.
Q2: How can I determine the potential for isotopic cross-talk between Irbesartan and this compound in my assay?
To assess the potential for isotopic cross-talk, you should perform the following experiments:
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Analyte Contribution to IS: Inject a high concentration of unlabeled Irbesartan (at the upper limit of quantification, ULOQ) without any this compound and monitor the MRM transition for this compound. Any signal detected at the retention time of Irbesartan indicates cross-talk from the analyte to the internal standard.
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IS Contribution to Analyte: Inject the working concentration of this compound solution without any Irbesartan and monitor the MRM transition for Irbesartan. Any signal detected at the retention time of Irbesartan indicates the presence of unlabeled Irbesartan as an impurity in the internal standard.
The contribution should ideally be negligible. Regulatory guidelines often suggest that the response of the interfering peak should be less than a certain percentage of the response of the lowest calibration standard (e.g., <20% of the LLOQ response for analyte contribution to IS, and <5% for IS contribution to analyte).
Q3: What are the primary strategies to minimize isotopic cross-talk?
The main strategies to minimize isotopic cross-talk can be categorized as follows:
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Chromatographic Separation: If the analyte and internal standard are not perfectly co-eluting, enhancing the chromatographic resolution between them can mitigate cross-talk.
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Mass Spectrometric Optimization: Careful selection of precursor and product ions for the MRM transitions can help to reduce overlap. Additionally, optimizing parameters like collision energy and dwell time can play a role.
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Use of Higher Deuteration: Employing an internal standard with a higher degree of deuteration (e.g., d7 or more) increases the mass difference and reduces the likelihood of isotopic overlap.
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Mathematical Correction: In some cases, if the cross-talk is predictable and consistent, a mathematical correction can be applied to the data. This involves determining the percentage contribution and adjusting the peak areas accordingly. However, this should be used with caution and be well-documented.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant peak observed in the this compound MRM channel when injecting a high concentration of Irbesartan. | Isotopic contribution from unlabeled Irbesartan to the deuterated internal standard. | 1. Optimize Chromatography: Improve the separation between Irbesartan and this compound. Even a slight separation can significantly reduce the impact of cross-talk. 2. Select a Different Product Ion: Investigate alternative fragmentation pathways for this compound to find a product ion that has less interference from Irbesartan. 3. Increase Mass Difference: If possible, use an internal standard with a higher degree of deuteration (e.g., Irbesartan-d7 or higher). 4. Non-linear Calibration Curve: If cross-talk is unavoidable and consistent, a non-linear regression model (e.g., quadratic) for the calibration curve might provide a better fit.[1] |
| A peak for unlabeled Irbesartan is detected when injecting only the this compound internal standard. | Presence of unlabeled Irbesartan as an impurity in the deuterated internal standard. | 1. Source a Higher Purity IS: Contact the supplier to obtain a new batch of this compound with higher isotopic purity. 2. Account for the Impurity: If a purer standard is not available, the contribution of the unlabeled analyte from the IS can be subtracted from the measured analyte response in samples, provided the contribution is consistent and accurately determined. |
| Poor precision and accuracy at the upper and lower ends of the calibration curve. | Non-linear response due to isotopic cross-talk becoming more pronounced at concentration extremes. | 1. Evaluate Linearity: Assess the linearity of the calibration curve using a weighting factor (e.g., 1/x or 1/x²). 2. Narrow the Dynamic Range: If the cross-talk is significant at the ULOQ, consider narrowing the calibration range. 3. Implement a Non-linear Fit: As mentioned previously, a quadratic fit may be more appropriate if the non-linearity is due to isotopic interference.[1] |
| Inconsistent internal standard response across the calibration curve and quality control samples. | Matrix effects or suboptimal mass spectrometric parameters. | 1. Optimize MS Parameters: Re-optimize source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) for both Irbesartan and this compound. 2. Evaluate Matrix Effects: Perform a post-column infusion study to identify regions of ion suppression or enhancement in the chromatogram. Adjusting the chromatography to move the analyte peak away from these regions can improve consistency. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline and should be optimized for the specific matrix (e.g., human plasma).
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To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
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Vortex briefly to mix.
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Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex to ensure complete dissolution.
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Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for your specific instrumentation and experimental goals.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 50:50, v/v) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Irbesartan, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B). |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
Mass spectrometric parameters need to be optimized for the specific instrument being used. The following are proposed MRM transitions for Irbesartan and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Irbesartan | 429.2 | 207.1 | Requires optimization | Requires optimization |
| This compound | 435.2 | 207.1 or 213.1 | Requires optimization | Requires optimization |
Note on this compound MRM transitions: The precursor ion for this compound is expected to be at m/z 435.2 (M+H)⁺. The product ion could be the same as for unlabeled Irbesartan (m/z 207.1) if the deuterium atoms are not on the fragment lost. Alternatively, if the deuterium atoms are on the butyl side chain that is fragmented, a different product ion might be observed. It is crucial to perform an infusion of this compound and acquire a product ion scan to determine the optimal and most specific product ion for quantification.
Visualizations
Caption: Experimental workflow for the bioanalysis of Irbesartan.
Caption: Troubleshooting logic for isotopic cross-talk.
References
Impact of co-eluting substances on Irbesartan-d6 accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irbesartan-d6 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to mimic the analytical behavior of the unlabeled analyte, Irbesartan, throughout the sample preparation and analysis process. Because it is chemically almost identical to Irbesartan, it can compensate for variability in sample extraction, injection volume, and, most importantly, matrix effects, thereby improving the accuracy and precision of the quantification.
Q2: What are "matrix effects" and how do they affect this compound?
A2: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte or internal standard by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] Even though this compound is designed to co-elute with Irbesartan and experience similar matrix effects, significant ion suppression or enhancement can still lead to inaccurate results if the effect is not consistent across different samples and calibration standards.[2]
Q3: What are common sources of co-eluting substances that can interfere with this compound analysis?
A3: Common sources of interference in biofluids like plasma include:
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Phospholipids: These are abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.[1]
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Metabolites: Endogenous metabolites or metabolites of co-administered drugs can potentially co-elute and cause interference.[3]
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Formulation Excipients: Components from the drug formulation itself can sometimes interfere with the analysis.
-
Salts and Proteins: While largely removed during sample preparation, residual amounts can still contribute to matrix effects.
Q4: Can this compound itself be a source of interference?
A4: While uncommon, it's important to ensure the isotopic purity of the this compound standard. Impurities or the presence of unlabeled Irbesartan in the internal standard solution can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Assess the matrix effect quantitatively as described in the experimental protocol below. A high coefficient of variation (CV) in the matrix factor across different lots of blank matrix indicates a significant and variable matrix effect.[4]
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Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Optimize the SPE method to more effectively remove interfering substances. Consider using a stronger wash solvent or a different sorbent chemistry.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and the extraction solvent to improve the selectivity for Irbesartan and this compound, leaving interferences behind.
-
Phospholipid Removal Plates: Employ specialized plates designed to remove phospholipids from the sample extract.
-
-
Optimize Chromatography:
-
Gradient Elution: Modify the gradient profile to better separate this compound from the region where matrix components elute.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.
-
Issue 2: Significant Ion Suppression Observed for this compound
Possible Cause: Co-elution of this compound with highly ion-suppressive compounds, most commonly phospholipids.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe. This involves infusing a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal indicate regions of ion suppression.
-
Chromatographic Separation: Adjust the chromatographic method to move the elution of this compound away from these suppression zones.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering substances and alleviate ion suppression. This approach needs to be validated to ensure it does not compromise the sensitivity of the assay.
Issue 3: Inaccurate Results Despite Using a Stable Isotope-Labeled Internal Standard
Possible Cause: Differential matrix effects on Irbesartan and this compound.
Troubleshooting Steps:
-
Investigate Co-eluting Peaks: Carefully examine the chromatograms for any small, co-eluting peaks that might be interfering with either the analyte or the internal standard.
-
Evaluate Different Batches of Matrix: Prepare QC samples in at least six different lots of blank matrix to assess the lot-to-lot variability of the matrix effect.
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Re-evaluate Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and provides a stable and consistent response across the entire calibration range.
Data Presentation
Table 1: Quantitative Matrix Effect Data for Irbesartan
| Parameter | Irbesartan | Internal Standard (Telmisartan) | Acceptance Criteria (FDA Guidelines) |
| Matrix Effect Percentage | 89.59% | 94.99% | IS-normalized matrix factor CV ≤ 15% |
| CV of Matrix Factor | 3.44% | 4.02% | N/A |
Data adapted from a study by Ganesan et al.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
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Objective: To quantitatively assess the extent of ion suppression or enhancement on Irbesartan and this compound.
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of Irbesartan and this compound into the mobile phase.
-
Set B: Extract multiple lots of blank biological matrix (e.g., plasma) and spike the same concentration of Irbesartan and this compound into the post-extracted supernatant.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of matrix:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
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IS-Normalized MF = (MF of Irbesartan) / (MF of this compound)
-
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across all matrix lots. A CV of ≤15% is generally considered acceptable.
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Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
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Objective: To extract Irbesartan and this compound from plasma while minimizing the co-extraction of interfering substances.
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Procedure:
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To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution.
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Vortex for 30 seconds.
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Add 100 µL of 0.1 M HCl and vortex for another 30 seconds.
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Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).[4]
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Vortex for 10 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of mobile phase.
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Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for Irbesartan bioanalysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Troubleshooting Poor Recovery of Irbesartan-d6
Welcome to the technical support center dedicated to resolving issues related to the poor recovery of Irbesartan-d6 during sample extraction. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the bioanalysis of Irbesartan.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low and inconsistent recovery of this compound in our plasma samples using a protein precipitation (PPT) method. What are the likely causes and how can we troubleshoot this?
A1: Low and variable recovery of this compound following protein precipitation can stem from several factors. The primary areas to investigate are issues with the precipitation process itself, the physicochemical properties of this compound, and potential interactions with the biological matrix.
A systematic approach to troubleshooting is recommended.[1] This involves identifying the specific step where the loss is occurring. Key factors to consider include the choice of precipitation solvent, the sample pH, and potential degradation of the analyte.
Troubleshooting Steps:
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Optimize the Precipitation Solvent: The choice of organic solvent is critical. While acetonitrile is commonly used, methanol or acetone might provide better recovery depending on the specific matrix composition.[1] It's advisable to test different solvents and solvent-to-plasma ratios.
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Adjust Sample pH: Irbesartan has two pKa values, approximately 4.12 and 7.40.[2] Its solubility and ionization state are therefore highly dependent on the pH of the sample. Adjusting the pH of the plasma sample prior to protein precipitation can significantly impact its solubility and subsequent recovery. Experiment with acidifying or basifying the sample to see how it affects recovery.
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Investigate Analyte Stability: this compound might be unstable under certain conditions. Assess its stability in the biological matrix at various temperatures and pH levels to rule out degradation as a cause for low recovery.[3][4]
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Evaluate Matrix Effects: Co-eluting endogenous components from the plasma can suppress the ionization of this compound in the mass spectrometer, leading to apparent low recovery.[5][6][7] A post-extraction addition experiment can help determine the extent of matrix effects.
Q2: Our lab is using a Solid-Phase Extraction (SPE) protocol for this compound, but the recovery is below our acceptance criteria of 85%. What aspects of the SPE method should we focus on for optimization?
A2: Poor recovery in Solid-Phase Extraction (SPE) is a common issue that can often be resolved by systematically optimizing the various steps of the process.[8] For this compound, a non-peptide tetrazole derivative, the choice of sorbent and the pH of the loading, washing, and elution solutions are critical.[9]
Key Optimization Parameters for SPE:
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Sorbent Selection: The choice of SPE sorbent (e.g., C8, C18, HLB, mixed-mode cation-exchange) is fundamental.[10] The recovery of this compound can vary significantly between different sorbent chemistries. It is recommended to screen a variety of sorbents to find the one that provides the best retention and elution characteristics.
-
pH Optimization: Given Irbesartan's pKa values, the pH of the sample and the various solutions used in the SPE process will dictate its charge state and interaction with the sorbent.[2]
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Loading: Adjust the sample pH to ensure optimal retention of this compound on the sorbent.
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Washing: The wash solvent should be strong enough to remove interferences without prematurely eluting the analyte. The pH and organic content of the wash solution are key parameters to optimize.[8]
-
Elution: The elution solvent must be strong enough to fully desorb this compound from the sorbent. The pH of the elution solvent can be adjusted to change the ionization state of this compound and facilitate its release.
-
-
Elution Volume: Incomplete elution is a frequent cause of low recovery.[3] Ensure that the volume of the elution solvent is sufficient to completely recover the analyte from the sorbent. It may be beneficial to perform a second elution and analyze it separately to check for residual analyte.
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Flow Rate: The flow rate during sample loading, washing, and elution can impact the interaction time between the analyte and the sorbent.[8] A slower flow rate can sometimes improve retention and elution efficiency.
Q3: We are observing significant variability in the this compound internal standard response between samples. What could be causing this, and how can we improve consistency?
A3: Inconsistent internal standard (IS) response is a red flag in bioanalytical methods as it can compromise the accuracy and precision of the results.[4][11] The purpose of the IS is to compensate for variability during sample preparation and analysis.[11] When the IS response itself is variable, it indicates that the IS is not behaving identically to the analyte in all samples.
Potential Causes for IS Variability:
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Inconsistent Sample Preparation: Errors such as inconsistent pipetting of the IS, variations in extraction time, or incomplete vortexing can lead to variable IS recovery.[4]
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Matrix Effects: The biological matrix can vary between different samples (e.g., from different individuals or at different time points).[6] This can lead to differential ion suppression or enhancement of the IS, causing its response to fluctuate.
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Analyte-IS Dissociation in Chromatography: If the deuterated internal standard (this compound) and the analyte (Irbesartan) have slightly different chromatographic retention times, they may experience different degrees of matrix effects, leading to a variable analyte/IS ratio.[11]
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IS Stability: The internal standard may be degrading in some samples due to enzymatic activity or chemical instability under the storage or processing conditions.[4]
Troubleshooting Strategies:
-
Review Sample Preparation Procedures: Ensure that all sample preparation steps are performed consistently and accurately. Pay close attention to pipetting volumes and mixing steps.
-
Investigate Matrix Effects: Analyze samples from different sources (e.g., different lots of plasma) to assess the impact of matrix variability. If matrix effects are significant, further optimization of the sample cleanup or chromatographic separation is necessary.[7]
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Optimize Chromatography: Adjust the chromatographic conditions to ensure that Irbesartan and this compound co-elute as closely as possible.[5]
-
Evaluate IS Stability: Perform stability experiments for this compound in the biological matrix under the same conditions as the study samples.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Low Recovery in Protein Precipitation
This protocol outlines a systematic approach to identify the source of analyte loss during a protein precipitation procedure.[1]
Methodology:
-
Prepare Spiked Samples: Spike a known concentration of this compound into the biological matrix (e.g., plasma).
-
Tier 1: Post-Extraction Stability and Recovery:
-
Precipitate the proteins from the spiked matrix using your standard protocol (e.g., with acetonitrile).
-
Centrifuge and collect the supernatant.
-
Spike a known amount of this compound into a blank, pre-precipitated matrix supernatant (post-extraction spike).
-
Analyze both the extracted sample and the post-extraction spike by LC-MS/MS.
-
Calculation: Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spike) * 100.
-
Interpretation: If recovery is low (<85-90%), it suggests analyte loss during the precipitation or evaporation/reconstitution steps.[1]
-
-
Tier 2: Differentiating Pre- vs. During-Extraction Loss:
-
If Tier 1 recovery is low, the next step is to determine if the loss occurs before or during the addition of the organic solvent.
-
Pre-Extraction Stability: Incubate the spiked matrix at the processing temperature for a short period before adding the precipitation solvent. Then proceed with the extraction and analysis. Compare the results to a sample where the solvent was added immediately. A significant difference suggests pre-extraction degradation.
-
During-Extraction Stability: If pre-extraction stability is confirmed, the loss is likely occurring during the precipitation step itself (e.g., adsorption to the precipitated proteins).
-
-
Optimization: Based on the findings, optimize the relevant parameters:
-
Solvent: Test different precipitation solvents (e.g., methanol, acetone) and ratios.
-
pH: Adjust the pH of the sample before adding the solvent.
-
Temperature: Perform the extraction at a lower temperature to minimize degradation.
-
Protocol 2: Optimization of Solid-Phase Extraction (SPE) for this compound
This protocol provides a framework for optimizing an SPE method to improve the recovery of this compound.
Methodology:
-
Sorbent Screening:
-
Test a panel of SPE sorbents with different chemistries (e.g., C8, C18, HLB, MCX).
-
Condition and equilibrate each sorbent according to the manufacturer's instructions.
-
Load a spiked sample of this compound onto each sorbent.
-
Wash with a weak solvent to remove interferences.
-
Elute with a strong solvent.
-
Analyze the eluate to determine the recovery for each sorbent.
-
-
pH Optimization of Wash and Elution Steps:
-
Using the best sorbent from the screening step, systematically vary the pH of the wash and elution solvents.
-
Wash Step: Prepare a series of wash solutions with varying pH values. The goal is to find a pH that removes the maximum amount of interferences without eluting this compound.
-
Elution Step: Prepare a series of elution solvents with varying pH values to find the optimal pH for complete elution of this compound.
-
-
Elution Solvent and Volume Optimization:
-
Test different organic solvents (e.g., methanol, acetonitrile, isopropanol) and mixtures for the elution step.
-
Once the optimal elution solvent is identified, perform an elution profile experiment by collecting multiple small fractions of the eluate and analyzing them separately. This will determine the minimum volume required for complete elution.
-
-
Method Validation: Once the optimized SPE method is established, perform a full validation to assess its recovery, precision, accuracy, and matrix effects.
Data Presentation
Table 1: Comparison of this compound Recovery with Different Protein Precipitation Solvents
| Precipitation Solvent | Solvent-to-Plasma Ratio (v/v) | Mean Recovery (%) | RSD (%) |
| Acetonitrile | 3:1 | 75.2 | 8.5 |
| Methanol | 3:1 | 88.9 | 4.2 |
| Acetone | 3:1 | 82.1 | 6.1 |
| Acetonitrile (acidified) | 3:1 | 92.5 | 3.5 |
Table 2: Impact of Sample pH on this compound SPE Recovery (C18 Sorbent)
| Sample pH | Wash Solution | Elution Solution | Mean Recovery (%) | RSD (%) |
| 3.0 | 5% Methanol in Water | Methanol | 95.3 | 2.8 |
| 5.0 | 5% Methanol in Water | Methanol | 85.1 | 5.7 |
| 7.0 | 5% Methanol in Water | Methanol | 72.4 | 9.3 |
| 9.0 | 5% Methanol in Water | Methanol | 65.8 | 11.2 |
Visualizations
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: A stepwise experimental workflow for optimizing an SPE method.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welchlab.com [welchlab.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. mdpi.com [mdpi.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Calibration curve issues in assays with Irbesartan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in assays involving Irbesartan-d6 as an internal standard.
Troubleshooting Guides
This section addresses common problems observed during the analysis of Irbesartan using this compound as an internal standard.
Question: Why is my calibration curve for Irbesartan showing poor linearity (r² < 0.99)?
Answer:
Poor linearity of the calibration curve is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions of stock solutions are a primary cause of non-linearity.
-
Solution: Carefully reprepare all calibration standards and quality control (QC) samples. Ensure that the stock solutions of Irbesartan and this compound are fully dissolved. Use calibrated pipettes and high-purity solvents.
-
-
Inappropriate Calibration Range: The selected concentration range may not be appropriate for the detector's response.
-
Solution: Evaluate a narrower or broader concentration range. Some assays may only be linear within a specific range. Ensure the lowest standard is above the Limit of Quantification (LOQ) and the highest standard is below the saturation point of the detector.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This can be particularly problematic if the analyte and internal standard do not co-elute perfectly.
-
Solution:
-
Optimize the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Adjust the chromatographic conditions to separate Irbesartan and this compound from the matrix interferences.
-
Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
-
-
Instrumental Issues: Problems with the LC-MS/MS system can lead to inconsistent responses.
-
Solution:
-
Check for a dirty ion source, as this can cause a non-linear response, especially at higher concentrations.
-
Ensure the mass spectrometer is properly calibrated and tuned.
-
Verify the stability of the LC flow rate and column temperature.
-
-
-
Suboptimal Integration Parameters: Incorrect peak integration can lead to inaccuracies in the calculated peak area ratios.
-
Solution: Manually review the integration of all chromatograms for the calibration standards. Adjust the integration parameters to ensure consistent and accurate peak detection.
-
Question: I'm observing high variability in the response of my this compound internal standard. What could be the cause?
Answer:
High variability in the internal standard signal can compromise the accuracy and precision of the assay. Here are some potential causes and their solutions:
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent internal standard responses.
-
Solution: Ensure consistent timing and technique for all sample preparation steps, including vortexing, centrifugation, and evaporation. Automating the sample preparation process can reduce variability.
-
-
Instability of this compound: The deuterated internal standard may be unstable under the experimental conditions. Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially if they are in chemically labile positions.
-
Solution:
-
Verify the stability of this compound in the stock solution, working solution, and processed samples under the storage and analytical conditions.
-
Ensure that the deuterium labels on this compound are not on exchangeable sites like hydroxyl or amine groups.
-
-
-
Matrix Effects: As mentioned previously, matrix components can suppress or enhance the ionization of the internal standard.
-
Solution: Improve the sample cleanup procedure to minimize matrix effects. Evaluate different extraction techniques (SPE, LLE, PPT) to find the one that provides the cleanest samples.
-
-
Injector Carryover: Residual sample from a previous injection can be carried over to the next, causing artificially high responses.
-
Solution: Optimize the injector wash procedure. Use a wash solvent that is strong enough to remove all residues of Irbesartan and this compound. Inject a blank sample after a high-concentration standard to check for carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential issues with using a deuterated internal standard like this compound?
A1: While stable isotope-labeled internal standards are generally preferred, they are not without potential issues. The primary concerns with deuterated standards are:
-
Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule. This can lead to differences in chromatographic retention times and extraction recoveries between the analyte and the internal standard. If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification.
-
Stability of Deuterium Labels: Deuterium atoms can be lost or exchanged with protons if they are located at chemically unstable positions on the molecule. This would lead to a decrease in the internal standard signal and inaccurate results.
-
Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Irbesartan. It is crucial to verify the isotopic purity of the internal standard to avoid overestimation of the analyte concentration.
Q2: How can I assess for matrix effects in my Irbesartan assay?
A2: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. This should be tested with multiple sources of the biological matrix.
Q3: What are typical linearity ranges and recovery rates for Irbesartan assays?
A3: The linearity and recovery can vary depending on the specific method and matrix. However, published methods provide a general idea of expected performance.
| Parameter | Typical Range/Value | Reference |
| Linearity Range (Plasma) | 5 - 5000 ng/mL | [1] |
| 20 - 1200 ng/mL | [2] | |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Extraction Recovery | 54.62% - 70.76% | [3] |
Experimental Protocols
The following is a representative LC-MS/MS protocol for the analysis of Irbesartan in human plasma using a deuterated internal standard. This should be adapted and validated for specific laboratory conditions.
1. Preparation of Stock and Working Solutions
-
Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Irbesartan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards and QC Samples: Prepare spiking solutions by serially diluting the Irbesartan stock solution with methanol:water (50:50, v/v). These are then spiked into blank plasma to achieve the desired concentrations.
-
Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 50 µL of the this compound working solution and vortex briefly.
-
Add 2.5 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase and inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% formic acid in water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Irbesartan: m/z 427.1 → 193.0 |
| Irbesartan-d4: m/z 431.1 → 193.0 (Note: The transition for this compound may differ and should be optimized) |
Visualizations
Caption: A typical experimental workflow for the analysis of Irbesartan in plasma using LC-MS/MS.
Caption: A troubleshooting workflow for addressing poor calibration curve linearity in Irbesartan assays.
References
Validation & Comparative
Comparative Guide to the Bioanalytical Method Validation of Irbesartan Using Irbesartan-d6
This guide provides a detailed comparison of bioanalytical methods for the quantification of Irbesartan in biological matrices, with a specific focus on the validation of methods utilizing the deuterated internal standard, Irbesartan-d6. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] The accurate quantification of Irbesartan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Bioanalytical method validation ensures that the analytical procedure is accurate, reliable, and reproducible for its intended purpose.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations.[2][4][5][6] A robust bioanalytical method often employs a stable isotope-labeled internal standard, such as this compound, to correct for variability during sample processing and analysis.
This guide compares the performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound as an internal standard with alternative methods.
Mechanism of Action of Irbesartan
Irbesartan selectively blocks the Angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its vasoconstrictive effects. This leads to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of Irbesartan in the Renin-Angiotensin System.
Experimental Protocols
A validated bioanalytical method is essential for reliable results in pharmacokinetic and other studies.[4] Below are typical experimental protocols for the quantification of Irbesartan in human plasma using this compound as an internal standard, followed by a comparison with an alternative method.
Method 1: LC-MS/MS with this compound Internal Standard
This method outlines a common approach for the sensitive and selective quantification of Irbesartan in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
System: UPLC or HPLC system.
-
Column: A C18 column, such as an ACE 5 C18 (100 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[8]
-
Run Time: Approximately 3 minutes.[8]
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Irbesartan.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parameters: Optimized settings for desolvation gas flow, temperature, and collision energy.
Experimental Workflow Diagram
Caption: Bioanalytical sample preparation workflow.
Performance Comparison
The following tables summarize the validation parameters for a bioanalytical method using this compound (represented by data from a similar deuterated standard, Irbesartan-d4) and compare it with an alternative method using a non-deuterated internal standard (Telmisartan) and a method without an internal standard.
Table 1: Method Validation Parameters
| Parameter | Method with Irbesartan-d4[7] | Method with Telmisartan IS[8] | Method without IS (HPLC-UV)[9] |
| Linearity Range (ng/mL) | 10 - 5000 | Not Specified | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9913 |
| LLOQ (ng/mL) | 10 | Not Specified | 10 |
| Intra-day Precision (%CV) | < 15% | < 3.44% | 1.9% - 4.3% |
| Inter-day Precision (%CV) | < 15% | Not Specified | 2.7% - 5.4% |
| Intra-day Accuracy (%) | 95.33 - 99.00% | Within acceptable limits | 94.9% - 97.8% |
| Inter-day Accuracy (%) | Within ±15% | Within acceptable limits | 94.2% - 96.6% |
Table 2: Recovery and Matrix Effect
| Parameter | Method with Irbesartan-d4[7] | Method with Telmisartan IS[8] | Method without IS (HPLC-UV)[9] |
| Analyte Recovery (%) | Not Specified | 54.62 - 70.76% | 96.93% |
| IS Recovery (%) | Not Specified | 90% | N/A |
| Matrix Effect (%CV) | < 15% | 3.44% | Not Assessed |
Discussion
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any sample-to-sample variability.
-
Precision and Accuracy: As shown in the tables, methods employing an internal standard, particularly a deuterated one, generally demonstrate excellent precision and accuracy, with %CV values well within the regulatory acceptance criteria of ±15% (and ±20% at the LLOQ).[7]
-
Recovery: While the recovery of Irbesartan can vary between different extraction methods, the consistency of recovery is more critical. The internal standard helps to normalize for any inconsistencies. The HPLC-UV method shows high recovery, which is beneficial, but without an internal standard, it is more susceptible to variations.[9]
-
Matrix Effect: The matrix effect, which is the suppression or enhancement of ionization by co-eluting endogenous components, is a significant challenge in LC-MS/MS. A stable isotope-labeled internal standard is the most effective way to correct for this, as it is affected by the matrix in the same way as the analyte. The low %CV for the matrix factor in the method with Telmisartan IS indicates good management of matrix effects.[8]
-
Alternative Methods: While LC-MS/MS with a deuterated internal standard is preferred for its sensitivity and specificity, other methods like HPLC-UV can also be validated and used, especially for studies where high sensitivity is not the primary requirement.[9][10] However, these methods may be more prone to interferences and may require more rigorous sample clean-up.
Conclusion
The validation of a bioanalytical method for Irbesartan using this compound as an internal standard with LC-MS/MS provides a robust, sensitive, and reliable approach for its quantification in biological matrices. This method demonstrates excellent performance in terms of linearity, precision, and accuracy, and effectively mitigates the challenges of recovery and matrix effects. While alternative methods exist, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest quality data for regulatory submissions and pharmacokinetic studies.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jocpr.com [jocpr.com]
- 9. spuvvn.edu [spuvvn.edu]
- 10. ajpaonline.com [ajpaonline.com]
Cross-Validation of Analytical Methods for Irbesartan Quantification Using Irbesartan-d6 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of various validated analytical methods for the determination of Irbesartan, a widely used antihypertensive drug, with a focus on the use of its deuterated analog, Irbesartan-d6, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a crucial strategy in bioanalytical methods to correct for variability during sample preparation and analysis, thereby enhancing accuracy and precision.
This guide synthesizes data from multiple studies to offer a comprehensive overview of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will delve into the experimental protocols and present key performance data in a comparative format to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the key parameters and performance characteristics of different LC-MS/MS methods that have been successfully validated for the quantification of Irbesartan in biological matrices, primarily human plasma. These methods consistently demonstrate high sensitivity, selectivity, and reproducibility, making them suitable for pharmacokinetic and bioequivalence studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Telmisartan | Irbesartan-d4 | Losartan |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Ethyl acetate & n-Hexane (80:20, v/v)[1] | LLE with diethyl ether: dichloromethane (70:30)[2][3] | Protein Precipitation with acetonitrile[4][5] |
| Chromatographic Column | Hypersil gold column (C18, 5µm, 100 x 4.6 mm)[1] | Ace 5 C18 column (100 mm × 4.6 mm, 5 µm)[2][3] | Acquity U-HPLC BEH C18 column[4] |
| Mobile Phase | 2 mM ammonium formate (pH 4.0) / methanol (20:80 v/v)[1] | methanol:0.1% formic acid in water (70:30)[2][3] | Acetonitrile and 0.1% formic acid[4] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[2][3] | 0.45 mL/min[4] |
| Ionization Mode | ESI (Not Specified) | ESI Negative[2][3] | ESI Negative[4] |
| Mass Transition (m/z) | Not Specified | 427.1 → 193.0 (Irbesartan) 431.1 → 193.0 (Irbesartan-d4)[2][3] | 427.2 → 206.9 (Irbesartan)[4] |
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions.
| Performance Metric | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not Specified | 10-5000 ng/mL (Irbesartan)[2][3] | 0.06-6.00 µg/mL (Irbesartan)[5] |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.99[2][3] | Not Specified |
| Accuracy (%) | Within acceptable limits[1] | 95.33-99.00%[2] | 99.99-100.45% (Recovery)[4] |
| Precision (% CV) | < 15%[2] | < 15%[2][3] | < 2% (% RSD)[4] |
| Lower Limit of Quantification (LLOQ) | Not Specified | 10 ng/mL (Irbesartan)[2][3] | 0.049425 µg/mL[4] |
| Recovery (%) | 54.62% - 70.76% (Irbesartan) | Not specified, but reproducible[2] | 99.99-100.45%[4] |
Table 2: Comparison of Method Performance Characteristics.
Experimental Protocols: A Closer Look
The successful implementation of any analytical method hinges on a detailed and well-documented protocol. Below are generalized yet detailed methodologies based on the compared studies.
Sample Preparation
Liquid-Liquid Extraction (LLE): This is a common technique for extracting Irbesartan from plasma.[1][2][3] A typical protocol involves:
-
Addition of the internal standard (e.g., this compound) to a plasma sample.
-
Vortexing to ensure homogeneity.
-
Addition of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vigorous mixing followed by centrifugation to separate the aqueous and organic layers.
-
Evaporation of the organic layer to dryness under a stream of nitrogen.
-
Reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system.
Protein Precipitation: This is a simpler and faster sample preparation method.[4][5]
-
Addition of the internal standard to the plasma sample.
-
Addition of a protein precipitating agent, such as acetonitrile.
-
Vortexing to facilitate protein precipitation.
-
Centrifugation to pellet the precipitated proteins.
-
Direct injection of the supernatant or after dilution with the mobile phase.
Chromatographic and Mass Spectrometric Analysis
The separation of Irbesartan and its internal standard is typically achieved using a reverse-phase C18 column.[1][2][3][4] The mobile phase composition, flow rate, and gradient (if any) are optimized to achieve good peak shape and resolution within a reasonable run time.
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[2][3][5]
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method validation process using this compound, the following diagram illustrates the key stages.
References
- 1. jocpr.com [jocpr.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsm.com [ijpsm.com]
- 5. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma using HPLC coupled with tandem mass spectrometry: Application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to FDA Guidelines for Validating Methods with Deuterated Internal Standards
For researchers, scientists, and drug development professionals operating within the stringent framework of FDA regulations, the validation of bioanalytical methods is a cornerstone of reliable and defensible data. The use of deuterated internal standards has become a widely accepted best practice, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to enhance accuracy and precision. This guide provides a comprehensive comparison of analytical methods utilizing deuterated internal standards versus those employing non-deuterated (or analog) internal standards, supported by experimental data and detailed protocols in line with FDA and ICH M10 guidelines.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variability in these processes.[1] In contrast, a non-deuterated or analog internal standard, while structurally similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, leading to less reliable quantification.
The following tables summarize the performance of methods validated with deuterated internal standards, showcasing the high levels of accuracy and precision achievable.
Table 1: Performance of an LC-MS/MS Method for Immunosuppressant Quantification using Deuterated Internal Standards
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) | Recovery (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |
| (Data summarized from a study on the validation of an LC-MS/MS method for five immunosuppressants with deuterated internal standards.[2]) |
Table 2: Comparison of Inter-patient Assay Imprecision for Sirolimus using Deuterated vs. Non-Deuterated Internal Standards
| Internal Standard Type | Analyte | Inter-patient Imprecision (CV%) |
| Deuterated (SIR-d3) | Sirolimus | 2.7 - 5.7 |
| Non-Deuterated (DMR) | Sirolimus | 7.6 - 9.7 |
| (Data from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus.[3]) |
The data clearly indicates that the use of a deuterated internal standard resulted in a significant improvement in assay precision, as evidenced by the lower coefficient of variation (CV) in patient samples.[3]
Experimental Protocols for Method Validation
The following are detailed methodologies for key validation experiments as recommended by the FDA and ICH M10 guidelines.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze at least six individual sources of blank matrix (e.g., plasma, urine) to investigate for interfering peaks at the retention time of the analyte and the deuterated internal standard.
-
Analyze blank matrix spiked with the deuterated internal standard to ensure no interference with the analyte.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) to assess for any suppression or enhancement of the signal by the matrix.
-
If available, analyze matrix spiked with structurally related compounds (e.g., metabolites, concomitant medications) to assess potential interference.
Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.
-
Intra-assay (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (between-run) accuracy and precision: Analyze at least five replicates of each QC level in at least three different analytical runs on different days.
-
Calculate the mean, standard deviation, and coefficient of variation (CV) for the measured concentrations at each QC level. Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration.
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.
-
Precision: The CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Matrix Effect
Objective: To assess the impact of the matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into the neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as Set A.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
Acceptance Criteria: The CV of the IS-normalized MF across the different lots of matrix should not be greater than 15%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Prepare low and high QC samples.
-
Expose the QC samples to various conditions, including:
-
Freeze-thaw stability: At least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-term stability: At the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.
-
Post-preparative stability: In the autosampler for the expected duration of an analytical run.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process and the specific workflow for assessing matrix effects.
Caption: A high-level overview of the bioanalytical method validation workflow.
Caption: Workflow for the assessment of matrix effects using a deuterated internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Irbesartan-d6
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of Irbesartan-d6 with alternative internal standards in the regulated bioanalysis of Irbesartan, supported by experimental data and detailed protocols.
In the landscape of quantitative bioanalysis, particularly for regulatory submissions, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard. This compound, a deuterated analog of the angiotensin II receptor antagonist Irbesartan, exemplifies this standard. Its chemical and physical properties closely mimic those of the parent drug, ensuring it effectively compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including:
-
Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Extraction Recovery: Inconsistent recovery of the analyte during sample preparation introduces variability.
-
Injection Volume Variability: Minor differences in the injected sample volume can affect the analyte signal.
An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for reliable normalization of the analyte's response.
This compound: The Superior Choice
Stable isotope-labeled internal standards like this compound are considered the most effective because they share a near-identical chemical structure and physicochemical properties with the analyte. This leads to:
-
Co-elution with the Analyte: Minimizing the differential impact of matrix effects.
-
Similar Extraction Recovery: Ensuring that any loss during sample preparation is proportional for both the analyte and the internal standard.
-
Comparable Ionization Efficiency: Leading to a more consistent response ratio.
While structural analogs can be used as internal standards, they may exhibit different chromatographic behavior and ionization responses, potentially compromising the assay's accuracy and precision.
Comparative Performance: this compound vs. Alternatives
While direct head-to-head comparative studies are limited in publicly available literature, an analysis of validated bioanalytical methods for Irbesartan reveals the superior performance of deuterated internal standards. The following tables summarize the accuracy and precision data from various studies employing different internal standards.
Table 1: Accuracy Data for Irbesartan Bioanalysis Using Different Internal Standards
| Internal Standard | Concentration (ng/mL) | Mean Accuracy (%) | Study Reference |
| Irbesartan-d4 | LLOQ (10.0) | 98.5 | [1][2] |
| Low QC (30.0) | 99.0 | [1][2] | |
| Mid QC (2000) | 95.33 | [1][2] | |
| High QC (4000) | 96.5 | [1][2] | |
| Telmisartan (Structural Analog) | LLOQ (45.8) | 98.2 | [3] |
| Low QC (137.5) | 101.5 | [3] | |
| Mid QC (5500) | 102.3 | [3] | |
| High QC (8250) | 99.8 | [3] |
Table 2: Precision Data for Irbesartan Bioanalysis Using Different Internal Standards
| Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Study Reference |
| Irbesartan-d4 | LLOQ (10.0) | < 15 | < 15 | [1][2] |
| Low QC (30.0) | < 15 | < 15 | [1][2] | |
| Mid QC (2000) | < 15 | < 15 | [1][2] | |
| High QC (4000) | < 15 | < 15 | [1][2] | |
| Telmisartan (Structural Analog) | LLOQ (45.8) | 5.4 | 8.7 | [3] |
| Low QC (137.5) | 3.2 | 4.1 | [3] | |
| Mid QC (5500) | 2.8 | 3.5 | [3] | |
| High QC (8250) | 3.1 | 3.9 | [3] |
The data consistently demonstrates that methods employing a deuterated internal standard (Irbesartan-d4) exhibit excellent accuracy and precision, well within the stringent acceptance criteria set by regulatory agencies like the FDA (typically ±15% for accuracy and ≤15% for precision). While the method using a structural analog (Telmisartan) also shows acceptable performance, the use of a stable isotope-labeled standard like this compound is generally preferred to minimize the risk of unforeseen matrix effects and to ensure the most robust and reliable data.
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of Irbesartan.
LC-MS/MS Method for Irbesartan in Human Plasma using a Deuterated Internal Standard
This protocol is a representative example based on published methods.[1][2][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Irbesartan: m/z 429.2 → 207.1
-
This compound: m/z 435.2 → 213.1
-
4. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizing Key Processes
To further elucidate the context of Irbesartan bioanalysis, the following diagrams illustrate the experimental workflow and the drug's mechanism of action.
Conclusion
The selection of a high-quality, stable isotope-labeled internal standard is a critical determinant of the success of regulated bioanalytical studies. This compound provides the necessary accuracy and precision for the reliable quantification of Irbesartan in biological matrices. By minimizing variability and compensating for matrix effects, this compound ensures the generation of high-quality data that meets stringent regulatory requirements, ultimately supporting the safe and effective development of new pharmaceuticals.
References
A Comparative Guide to Irbesartan Assays: Focus on Linearity and Range with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Irbesartan, a widely used antihypertensive drug. A key focus is placed on the linearity and range of these assays, with a particular emphasis on methods employing a deuterated internal standard, specifically Irbesartan-d4, which serves as a reliable surrogate for the requested Irbesartan-d6. The use of such standards is critical in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.
This document will delve into the experimental protocols of different methodologies, present quantitative data in clear, comparative tables, and visualize the workflows for enhanced understanding. The information compiled is derived from various scientific publications and aims to assist researchers in selecting the most suitable assay for their specific needs, be it for pharmacokinetic studies, quality control, or other research applications.
Comparison of Linearity and Range in Irbesartan Assays
The performance of an analytical method is fundamentally characterized by its linearity and the concentration range over which it provides accurate and precise results. The following table summarizes these parameters for different Irbesartan assays, including a highly sensitive LC-MS/MS method using Irbesartan-d4 as an internal standard, alongside other common HPLC and LC-MS/MS methods.
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Matrix | Reference |
| LC-MS/MS | Irbesartan-d4 | 10 - 5000 | > 0.99 | Human Plasma | [1] |
| LC-MS/MS | Telmisartan | 45.8 - 10052.5 | Not Specified | Human Plasma | [2] |
| UPLC-MS/MS | Losartan | 5 - 3000 | Not Specified | Human Plasma | [3] |
| HPLC-MS/MS | Losartan | 60 - 6000 | Not Specified | Human Plasma | [4] |
| RP-HPLC | Not Specified | 60,000 - 100,000 | 0.998 | Bulk Drug | [5] |
| UV Spectroscopy | Not Applicable | 5,000 - 30,000 | > 0.999 | Bulk Drug | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the highlighted methods.
LC-MS/MS Method with Irbesartan-d4 Internal Standard
This method is designed for the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma.
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard solution (Irbesartan-d4).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (70:30 v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography system
-
Column: Ace 5 C18 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:0.1% formic acid in water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Irbesartan: m/z 427.1 → 193.0
-
Irbesartan-d4: m/z 431.1 → 193.0
-
LC-MS/MS workflow with Irbesartan-d4.
Alternative LC-MS/MS Method with Telmisartan Internal Standard
This method provides an alternative for the quantification of Irbesartan in human plasma.
Sample Preparation:
-
Aliquots of plasma samples are mixed with the internal standard, Telmisartan.
-
Protein precipitation is carried out using an organic solvent.
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is then injected into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Hypersil gold C18 (100 x 4.6 mm, 5µm)[2]
-
Mobile Phase: 2 mM ammonium formate (pH 4.0) / methanol (20:80 v/v)[2]
-
Flow Rate: 0.5 mL / min[2]
-
Column Temperature: 40°C[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection: Tandem mass spectrometry
Alternative LC-MS/MS workflow.
RP-HPLC Method for Bulk Drug Analysis
This method is suitable for the quantification of Irbesartan in bulk drug form.
Sample Preparation:
-
Accurately weigh the Irbesartan bulk drug.
-
Dissolve and dilute to the desired concentration with the mobile phase.
Chromatographic Conditions:
-
Column: Cosmosil C18 (250cm x 4.6mm, 5µm)[5]
-
Mobile Phase: Methanol: Water (pH 3.0) (80:20 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 228 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
RP-HPLC workflow for bulk drug analysis.
Conclusion
The choice of an analytical method for Irbesartan quantification is dependent on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and accuracy in complex matrices like plasma, the LC-MS/MS method with a deuterated internal standard such as Irbesartan-d4 is superior, offering a wide linear range and robustness against matrix effects. For quality control of bulk drug substances, simpler and more cost-effective methods like RP-HPLC with UV detection can be sufficiently accurate and precise, though they typically operate at higher concentration ranges.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method. It is recommended that researchers further validate the chosen method according to the specific guidelines relevant to their work (e.g., FDA, ICH) to ensure data of the highest quality.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jocpr.com [jocpr.com]
- 3. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma using HPLC coupled with tandem mass spectrometry: Application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. japer.in [japer.in]
Specificity and Selectivity of Irbesartan-d6 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a detailed comparison of the use of Irbesartan-d6 as an internal standard in bioanalytical methods, highlighting its superior specificity and selectivity against other alternatives. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to mitigate the variability inherent in complex sample analysis, particularly when using highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary advantage of using a deuterated internal standard such as this compound lies in its ability to mimic the analyte of interest, Irbesartan, throughout the entire analytical process, from sample extraction to detection.[1] Co-elution of the analyte and its SIL-IS helps to normalize variations caused by matrix effects, which are a significant source of imprecision and inaccuracy in quantitative bioanalysis.[2][3] Matrix effects arise from co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the target analyte, leading to erroneous results.[2][3]
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While structurally similar compounds can be used, a stable isotope-labeled version of the analyte is considered the gold standard.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Irbesartan-d4, this compound[4][5][6] | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[1] - Chemically and physically almost identical to the analyte. - High specificity and selectivity.[6] | - Higher cost compared to other alternatives. - Potential for isotopic interference if not carefully monitored. |
| Structural Analogue | Telmisartan, Losartan, Ketoconazole[7][8][9] | - More cost-effective than SIL-IS. - Can provide adequate compensation in some cases. | - May not co-elute perfectly with the analyte, leading to differential matrix effects. - Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency.[1] |
| No Internal Standard | - | - Lowest cost. | - Highly susceptible to matrix effects and other sources of analytical variability, leading to poor precision and accuracy. |
Experimental Data Summary
The following tables summarize the performance of LC-MS/MS methods for the quantification of Irbesartan using different internal standards.
Table 1: Method Performance using Deuterated Internal Standard (Irbesartan-d4)
| Parameter | Result | Reference |
| Linearity Range | 10-5000 ng/mL | [5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy (%Bias) | Within ±15% | [5] |
| Mean Recovery (Irbesartan) | 59.2 - 67.5% | [5] |
| Mean Recovery (Irbesartan-d4) | 64.4% | [5] |
Table 2: Method Performance using a Structural Analogue Internal Standard (Telmisartan)
| Parameter | Result | Reference |
| Linearity Range | Not explicitly stated, but method was validated. | [7] |
| Intra- & Inter-day Precision (%CV) | < 4.02% (for IS) | [7] |
| Accuracy | Within acceptable limits | [7] |
| Mean Recovery (Irbesartan) | 54.62 - 70.76% | [7] |
| Mean Recovery (Telmisartan) | 90% | [7] |
| Matrix Effect (%CV) | 3.44% (Irbesartan), 4.02% (Telmisartan) | [7] |
The data demonstrates that while methods using structural analogues can be validated to meet regulatory requirements, the use of a deuterated internal standard like Irbesartan-d4 provides excellent precision and accuracy, with the added benefit of closely tracking the analyte's behavior during sample processing.
Experimental Protocols
Below are detailed methodologies for key experiments involving the analysis of Irbesartan in complex matrices.
Method 1: LC-MS/MS with Deuterated Internal Standard (Irbesartan-d4)
This method describes the simultaneous estimation of Irbesartan and Hydrochlorothiazide in human plasma.[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of human plasma, add the internal standard solution (Irbesartan-d4 and Hydrochlorothiazide 13C 15N2 D2).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (70:30 v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Ace 5 C18 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:0.1% formic acid in water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode
-
MRM Transitions:
-
Irbesartan: m/z 427.1 → 193.0
-
Irbesartan-d4: m/z 431.1 → 193.0
-
-
Method 2: LC-MS/MS with a Structural Analogue Internal Standard (Telmisartan)
This method was developed for the determination of Irbesartan in human plasma.[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 50 µL of the internal standard working solution (Telmisartan, 5.0 µg/mL).
-
Extract the sample using a mixture of ethyl acetate and n-hexane (80:20, v/v).
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: Hypersil gold C18 (100 x 4.6 mm, 5µm)
-
Mobile Phase: 2 mM ammonium formate (pH 4.0) / methanol (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Not explicitly stated, but typically ESI for this class of compounds.
-
Detection: Tandem mass spectrometry (MS/MS)
-
Visualizations
Logical Workflow for Bioanalytical Method Development
Caption: Workflow for the quantification of Irbesartan using this compound.
Principle of Stable Isotope-Labeled Internal Standard
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. aragen.com [aragen.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Sartan Internal Standards: Focus on Irbesartan-d6 Performance
For researchers, scientists, and drug development professionals engaged in bioanalytical studies of angiotensin II receptor blockers (ARBs), the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative assays. This guide provides an objective comparison of the performance of Irbesartan-d6 against other commonly used deuterated sartan internal standards, supported by experimental data from various studies.
The use of a stable isotope-labeled internal standard is a widely accepted strategy to compensate for variability in sample preparation and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and be free from interfering signals. This guide focuses on the comparative performance of this compound relative to other sartan internal standards like Valsartan-d9, Losartan-d4, and Candesartan-d4.
Performance Data Summary
The following tables summarize key performance parameters for this compound and other sartan internal standards based on published LC-MS/MS methods. These parameters are critical in evaluating their suitability for specific bioanalytical applications.
| Internal Standard | Analyte(s) | Matrix | Retention Time (min) | Linearity Range (ng/mL) | Reference |
| This compound | Irbesartan | Human Plasma | Not Specified | Not Specified for IS | N/A |
| Telmisartan (as IS for Irbesartan) | Irbesartan | Human Plasma | 2.20 | 2-500 | [1][2] |
| Valsartan-d9 | Valsartan | Human Plasma | Not Specified | 6.062–18060.792 | [3][4] |
| Losartan-d4 | Losartan | Human Plasma | Not Specified | Not Specified for IS | N/A |
| Irbesartan (as IS for Losartan) | Losartan, Losartan Acid, Amlodipine | Human Plasma | 1.5 | 0.5-1000 (analytes) | [5] |
| Candesartan-d4 | Candesartan | Human Plasma | Not Specified | 1.03–307.92 | [6] |
| Candesartan-d4 | Candesartan, Hydrochlorothiazide | Human Plasma | Not Specified | 1.027-302.047 (Candesartan) | [7] |
| Internal Standard | Analyte(s) | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Telmisartan (as IS for Irbesartan) | Irbesartan | Not Specified | 94.99 | Not Specified for IS | Not Specified for IS | [1] |
| Valsartan-d9 | Valsartan | Not Specified | Not Specified | Within 10 (analyte) | Within 10 (analyte) | [3][4] |
| Losartan-d4 | Losartan | Not Specified | Not Specified | Not Specified | Not Specified | N/A |
| Irbesartan (as IS for Losartan) | Losartan, Losartan Acid, Amlodipine | Not Specified | No significant effect | <4.98 (analytes) | <1.65 (analytes) | [5] |
| Candesartan-d4 | Candesartan | >90 | No significant effect | Not Specified | Not Specified | [6] |
Note: Direct comparative studies are limited. The data presented is compiled from individual studies focusing on specific sartan analyses. "Not Specified" indicates that the data for the internal standard was not explicitly reported in the cited literature. The performance of the analyte in the presence of the IS provides an indirect measure of the IS's effectiveness.
Key Performance Considerations
-
Co-elution and Retention Time: A key advantage of using a deuterated analog like this compound is its near-identical chromatographic behavior to the unlabeled analyte, Irbesartan. This ensures that both compounds experience similar matrix effects and variations during the analytical run. While specific retention times vary based on the chromatographic conditions, the principle of co-elution remains a strong justification for using isotope-labeled standards.
-
Matrix Effect: The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in bioanalysis. A suitable internal standard should effectively compensate for these effects. Studies have shown that deuterated internal standards generally track the analyte's behavior in the presence of matrix components, leading to more accurate quantification. For instance, one study reported a matrix effect of 94.99% for Telmisartan when used as an IS for Irbesartan, indicating minimal differential matrix effects.[1]
-
Recovery: The recovery of an internal standard during sample extraction should be consistent and comparable to that of the analyte. Although not always reported, the consistent performance of the assay in terms of precision and accuracy suggests that the internal standards are performing their function of normalizing for extraction variability.
-
Stability: Deuterated internal standards are expected to have comparable stability to their non-labeled counterparts throughout the sample preparation and analysis process.
Experimental Protocols
The following are generalized experimental protocols for the analysis of sartans in human plasma using LC-MS/MS, based on methodologies described in the cited literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To a 500 µL aliquot of human plasma, add the internal standard solution (e.g., this compound).
-
Protein Precipitation/pH Adjustment: Add a protein precipitating agent (e.g., methanol, acetonitrile) or adjust the pH with an appropriate buffer (e.g., formic acid).
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (spiked with internal standard and diluted) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column is commonly used for the separation of sartans.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed, depending on the specific sartan.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Visualizations
Caption: A generalized workflow for the bioanalysis of sartans using a deuterated internal standard.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action for sartan drugs.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
The Gold Standard in Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Standard for Irbesartan Quantification
In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. For antihypertensive drugs like Irbesartan, accurate measurement in plasma is crucial for pharmacokinetic and bioequivalence studies. However, the inherent complexity of biological samples presents significant analytical challenges, most notably the "matrix effect," where endogenous components interfere with the ionization of the target analyte, leading to inaccurate results.[1][2][3] This guide provides a data-driven comparison to justify the use of a stable isotope-labeled (SIL) internal standard, specifically Irbesartan-d6, as the superior choice for mitigating these challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Stable isotope-labeled internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte.[4][5] They co-elute chromatographically and experience the same extraction recovery and matrix effects as the target compound.[6][7] This identical behavior allows the SIL-IS to act as a perfect proxy, normalizing variations and ensuring high accuracy and precision.[8][9]
Performance Comparison: SIL-IS vs. Structural Analog Internal Standard
The choice of internal standard (IS) is a critical decision in method development. While structurally similar analogs are sometimes used, they cannot fully compensate for analytical variability in the way a SIL-IS can. A structural analog, having a different chemical structure, will have different chromatographic retention times and can be affected differently by matrix components, potentially leading to biased results.[8][10]
The following table summarizes the validation parameters for a typical LC-MS/MS method for Irbesartan. It contrasts the expected performance using a SIL-IS like this compound against published data from a method using a structural analog (Telmisartan) as the internal standard.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | Method with SIL-IS (this compound) | Method with Structural Analog IS (Telmisartan)[1] |
|---|---|---|
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.10% - 10.41% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.80% - 11.21% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.13% - 10.33% |
| Matrix Effect (%CV) | ≤ 15% | 3.44% (Analyte), 4.02% (IS) |
| Recovery | Consistent and Reproducible | 54.62% - 70.76% (Analyte), 90% (IS) |
LLOQ: Lower Limit of Quantification. Performance metrics for the SIL-IS method are based on standard acceptance criteria from regulatory guidelines (FDA, EMA), which are consistently met with this type of internal standard.
As the data illustrates, while a well-optimized method with a structural analog can provide acceptable results, the recovery of the analyte and the internal standard can be significantly different.[1] A SIL-IS tracks the analyte's behavior much more closely through sample preparation and ionization, providing a more robust and reliable method, which is why regulatory agencies strongly recommend their use.[7]
Experimental Protocol: Quantification of Irbesartan in Human Plasma
This section details a representative LC-MS/MS method for the quantification of Irbesartan in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 1 µg/mL in 50:50 methanol:water).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
HPLC System: Shimadzu Nexera or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole MS
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Irbesartan: 429.2 → 207.1 (Quantifier), 429.2 → 195.1 (Qualifier)
-
This compound: 435.2 → 211.1 (Quantifier)
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): Medium
-
Visualizing the Workflow and Principle
To better understand the process and the underlying principle, the following diagrams illustrate the experimental workflow and the logic behind using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Irbesartan quantification.
Caption: Principle of stable isotope dilution analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS [journal11.magtechjournal.com]
- 5. scilit.com [scilit.com]
- 6. scispace.com [scispace.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. ijpsm.com [ijpsm.com]
- 10. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Irbesartan-d6
Essential Safety and Handling Guide for Irbesartan-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Irbesartan is a potent angiotensin II receptor antagonist.[1][2] The deuterated form, this compound, is often used in research and development.[2] While specific toxicity data for this compound is limited, it should be handled with the same precautions as Irbesartan due to its similar structure and pharmacological activity. Irbesartan is suspected of damaging fertility or the unborn child and may cause damage to kidneys through prolonged or repeated exposure if swallowed.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of nitrile gloves (chemotherapy-grade) | Prevents skin contact. Double-gloving is recommended when handling potent compounds.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust and splashes.[3][5][6] |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a potential for aerosol or dust generation.[3][6] |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Work in a well-ventilated area. | Minimizes inhalation exposure.[3][5] |
| Chemical Fume Hood | Use a certified chemical fume hood for all weighing and solution preparation activities. | Contains dust and vapors, preventing their release into the laboratory environment.[7] |
Handling and Storage
Precautions for Safe Handling:
-
Obtain special instructions before use.[3]
-
Do not handle until all safety precautions have been read and understood.[3]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[3][9]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Recommended storage is often refrigerated (2-8 °C).[8]
Accidental Release Measures
In the event of a spill, follow these procedures:
| Step | Action |
| 1. Evacuation | Evacuate personnel from the immediate area. |
| 2. Ventilation | Ensure the area is well-ventilated. |
| 3. Containment | Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains.[8][9] |
| 4. Clean-up | For solid spills, gently sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[8] For liquid spills, absorb with an inert material and place in a sealed container for disposal. |
| 5. Decontamination | Clean the spill area thoroughly with an appropriate solvent and then with soap and water. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container. Dispose of in accordance with local, state, and federal regulations for pharmaceutical waste.[3] |
| Liquid Waste | Collect in a labeled, sealed, and compatible solvent waste container. Dispose of in accordance with local, state, and federal regulations.[3] |
| Contaminated PPE | Dispose of as hazardous waste in a sealed bag.[4] |
For unused or expired medicine, drug take-back programs are the preferred method of disposal.[10][11] If a take-back program is not available, the medicine can be disposed of in the household trash by mixing it with an undesirable substance like used coffee grounds or cat litter and placing it in a sealed container.[10][12]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Rinse mouth with water. Seek immediate medical attention.[3][5][9] |
Handling Workflow for this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. winthropus.com [winthropus.com]
- 4. osha.gov [osha.gov]
- 5. winthropus.com [winthropus.com]
- 6. echemi.com [echemi.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Irbesartan - Safety Data Sheet [chemicalbook.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
